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  • Product: Kolavenic acid
  • CAS: 25436-90-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Kolavenic Acid: Molecular Weight, Aqueous Solubility, and Implications for Drug Development

Executive Summary Kolavenic acid is a naturally occurring clerodane-type diterpene recognized for its diverse biological activities, including potent antimicrobial, antileishmanial, and anticancer properties[1]. Sourced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Kolavenic acid is a naturally occurring clerodane-type diterpene recognized for its diverse biological activities, including potent antimicrobial, antileishmanial, and anticancer properties[1]. Sourced primarily from plant genera such as Polyalthia and Solidago, it serves as a promising lead compound in oncological drug discovery, particularly for its ability to induce apoptosis in human leukemia cells[2] and modulate the NF-κB signaling cascade[1]. However, the successful transition of a bioactive natural product into a viable therapeutic agent requires a rigorous understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the molecular weight, lipophilicity, and aqueous solubility of kolavenic acid, detailing the self-validating experimental protocols required to accurately measure these parameters.

Core Physicochemical Properties

Molecular Weight and Structural Identity

Kolavenic acid (IUPAC: (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid) possesses the molecular formula C20H32O2[3].

  • Molecular Weight : 304.47 g/mol [4].

  • Structural Features : The molecule features a highly hydrophobic bicyclic decalin core (the clerodane skeleton) appended with an α,β-unsaturated carboxylic acid side chain[1].

From a pharmacokinetic perspective, a molecular weight of 304.47 g/mol is highly favorable. It falls well below the 500 Da threshold established by Lipinski’s Rule of Five, theoretically supporting excellent passive membrane permeability[4].

Lipophilicity and Aqueous Solubility

Despite its favorable molecular weight, the aqueous solubility of kolavenic acid is severely restricted by its extensive hydrocarbon framework.

  • LogP (Partition Coefficient) : The calculated AlogP is 5.60[4], and the XlogP3-AA is estimated at 6.20[5]. This high lipophilicity indicates a profound preference for lipid environments over aqueous media.

  • Aqueous Solubility : Kolavenic acid exhibits extremely poor aqueous solubility, estimated at approximately 0.01576 mg/L at 25°C[5]. In in vitro assays, concentrations exceeding 250 μM routinely precipitate or show poor solubility in standard aqueous buffers[6].

  • Causality : The underlying cause of this insolubility is the thermodynamic penalty of solvating the bulky, non-polar clerodane core in water. While the carboxylic acid moiety (pKa ~ 4.8) can ionize at physiological pH (7.4) to form a more soluble carboxylate anion, the hydration energy gained is insufficient to overcome the massive hydrophobic effect generated by the 19 other carbon atoms.

Summary of Quantitative Data
PropertyValueSource / Method
Molecular Formula C20H32O2PubChem[3]
Molecular Weight 304.47 g/mol ChEMBL[4]
AlogP 5.60Calculated[4]
Polar Surface Area (PSA) 37.30 ŲCalculated[4]
Aqueous Solubility ~0.01576 mg/L (at 25°C)Estimated[5]
Assay Buffer Limit < 250 μM (precipitation risk)Empirical Observation[6]

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for isolating kolavenic acid and determining its exact thermodynamic solubility.

Protocol 1: Extraction and Isolation from Polyalthia longifolia

Objective : Obtain high-purity kolavenic acid while preventing oxidative degradation of the α,β-unsaturated system. Causality : The extraction sequence uses a polarity gradient. Hexane is used first to remove highly non-polar waxes and sterols, while ethyl acetate is subsequently used to selectively partition the moderately polar diterpene acids. Step-by-Step Workflow :

  • Biomass Preparation : Pulverize 1.0 kg of air-dried Polyalthia longifolia leaves to a fine powder to maximize the solvent-accessible surface area.

  • Defatting : Macerate the powder in 3.0 L of n-hexane for 48 hours at room temperature. Filter and discard the hexane extract (removes waxes).

  • Targeted Extraction : Extract the defatted marc with 3.0 L of ethyl acetate for 72 hours. The moderate polarity of ethyl acetate efficiently solubilizes the carboxylic acid fraction.

  • Concentration : Concentrate the ethyl acetate extract under reduced pressure at 40°C using a rotary evaporator to yield a crude oleoresin.

  • Chromatographic Isolation : Subject the extract to silica gel column chromatography. Elute with a gradient of hexane:ethyl acetate (starting from 95:5 to 80:20). Monitor fractions via TLC.

  • Validation : Confirm the identity and purity (>98%) of the isolated kolavenic acid using ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS)[2].

Protocol 2: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Objective : Quantify the absolute aqueous solubility of kolavenic acid at pH 7.4. Causality : A 72-hour equilibration period is strictly enforced to ensure the solid-liquid interface reaches true thermodynamic equilibrium. Shorter times risk measuring transient kinetic supersaturation, leading to artificially inflated solubility values. Step-by-Step Workflow :

  • Sample Preparation : Add an excess of solid kolavenic acid (approx. 5 mg) to a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration : Seal the vial and agitate continuously at 300 rpm in a temperature-controlled orbital shaker at 25.0 ± 0.1°C for 72 hours.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 30 minutes. Crucial Validation Step: High-speed centrifugation is mandatory to pellet any colloidal aggregates or nano-crystals that would otherwise cause false-positive concentration spikes during mass spectrometry.

  • Supernatant Extraction : Carefully aspirate 0.5 mL of the clear supernatant without disturbing the pellet. Dilute immediately with 0.5 mL of LC-MS grade methanol to prevent precipitation upon temperature changes.

  • Quantification : Analyze the sample using UHPLC-HRMS against a standard calibration curve of kolavenic acid prepared in methanol.

G Start Kolavenic Acid (Excess Solid) Buffer PBS Buffer (pH 7.4, 25°C) Start->Buffer Add Shake Orbital Shaking (72 hrs, 300 rpm) Buffer->Shake Equilibrate Centrifuge Ultracentrifugation (15,000 x g) Shake->Centrifuge Saturate Analyze UHPLC-HRMS Quantification Centrifuge->Analyze Supernatant

Caption: Workflow for thermodynamic aqueous solubility determination of kolavenic acid.

Biological Implications and Formulation Strategies

The physicochemical profile of kolavenic acid directly dictates its behavior in biological assays and formulation development.

Pathway Modulation in Oncology

Despite its low solubility, kolavenic acid exhibits potent intracellular activity once it crosses the lipid bilayer. It is implicated in the induction of apoptosis in human leukemia HL-60 cells[2] and the modulation of the NF-κB signaling cascade, which regulates inflammatory and immune responses[1]. Furthermore, it targets the HSET/KIFC1 kinesin motor protein, inducing multipolar mitosis and subsequent cell death in cancer cells with extra centrosomes[1].

G KA Kolavenic Acid (Lipophilic Core) Membrane Cell Membrane Diffusion KA->Membrane High LogP favors entry NFKB NF-κB Pathway (Inhibition) Membrane->NFKB Downregulates p65 HSET HSET/KIFC1 (Modulation) Membrane->HSET Target binding Apop Apoptosis (HL-60 Cells) NFKB->Apop Pro-apoptotic signal HSET->Apop Multipolar mitosis Surv Decreased Cancer Survival Apop->Surv Cell death execution

Caption: Putative intracellular signaling pathways modulated by kolavenic acid.

Overcoming Solubility Bottlenecks

Because kolavenic acid violates the LogP parameter of Lipinski's Rule of Five (LogP > 5)[4], formulation scientists must employ specialized delivery systems for in vivo efficacy:

  • Co-solvency : For in vitro assays, dissolving the compound in DMSO before diluting it into aqueous media is mandatory. However, the final DMSO concentration must be kept below 0.5% to avoid solvent-induced cytotoxicity, which practically restricts the maximum assay concentration to < 250 μM[6].

  • Lipid-Based Nanocarriers : Encapsulating kolavenic acid in solid lipid nanoparticles (SLNs) or liposomes leverages its high lipophilicity, sequestering the drug in the lipid core and drastically improving its apparent aqueous solubility and systemic bioavailability.

  • Salt Formation : Reacting the carboxylic acid moiety with a strong base (e.g., NaOH or KOH) to form a sodium or potassium kolavenate salt can temporarily increase dissolution rates in the gastrointestinal tract.

References[3] Title: Kolavenic Acid | C20H32O2 | CID 6441458 - PubChem - NIH. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6441458[1] Title: Kolavenic Acid - Benchchem. Source: benchchem.com. URL: https://www.benchchem.com/product/b1230916[4] Title: Compound: KOLAVENIC ACID (CHEMBL1517738) - ChEMBL - EMBL-EBI. Source: ebi.ac.uk. URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1517738/[2] Title: Clerodane Diterpenes Isolated from Polyalthia longifolia Induce Apoptosis in Human Leukemia HL-60 Cells - J-Stage. Source: jst.go.jp. URL: https://www.jstage.jst.go.jp/article/bpb/34/10/34_10_1627/_article[5] Title: kolavenic acid, 25436-90-2 - The Good Scents Company. Source: thegoodscentscompany.com. URL: http://www.thegoodscentscompany.com/data/rw1614051.html[6] Title: Prolyl Endopeptidase and Thrombin Inhibitory Diterpenoids from the Bark of Xylopia aethiopica. Source: tandfonline.com. URL: https://www.tandfonline.com/doi/abs/10.1271/bbb.68.2582

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Protocols & Analytical Methods

Method

Application Note: High-Yield Extraction, Isolation, and Purification of Kolavenic Acid from Botanical Matrices

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Compound: Kolavenic Acid (C₂₀H₃₂O₂) – A clerodane-type diterpene Primary Sources: Polyalthia longifolia, Aristolochia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Compound: Kolavenic Acid (C₂₀H₃₂O₂) – A clerodane-type diterpene Primary Sources: Polyalthia longifolia, Aristolochia malmeana, Solidago altissima, and Hardwickia pinnata[1]

Introduction & Mechanistic Rationale

Kolavenic acid is a highly valued clerodane-type diterpenoid recognized for its diverse pharmacological profile, including potent antimicrobial, antileishmanial, antiamoebic, and anticancer properties[1][2]. In drug discovery, it serves as a critical lead compound and structural scaffold.

Because kolavenic acid is a lipophilic diterpene acid, its isolation requires a polarity-guided extraction strategy. The core mechanistic rationale of this protocol relies on selective defatting and non-polar solvation . By utilizing low-polarity organic solvents (e.g., petroleum ether or hexane) in a continuous extraction setup, we selectively partition the lipophilic clerodane diterpenes away from highly polar cellular debris (such as polysaccharides, tannins, and proteins)[1][3].

To ensure a self-validating system , this protocol integrates orthogonal analytical checkpoints at every stage. Rather than blindly processing the entire batch, intermediate fractions are validated via Thin Layer Chromatography (TLC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to confirm the presence of the target mass ( m/z 303.23[M-H]⁻) before committing to high-cost preparative HPLC[4][5].

Workflow Visualization

The following diagram illustrates the logical progression from crude botanical matrix to the purified diterpenoid, highlighting the phase-appropriate analytical validation steps.

G Start Botanical Matrix (e.g., P. longifolia seeds) Milling Milling & Pulverization (Particle size < 2mm) Start->Milling Extraction Soxhlet Extraction (Petroleum Ether, 40-60°C) Milling->Extraction Evaporation Rotary Evaporation (Yields Crude Extract) Extraction->Evaporation VLC Vacuum Liquid Chromatography (Silica Gel, Hexane:EtOAc Gradient) Evaporation->VLC Validation1 Checkpoint 1: TLC & UV (Anisaldehyde-H2SO4 stain) VLC->Validation1 Prep_HPLC Preparative HPLC (C18 Column, Isocratic Polish) Validation1->Prep_HPLC Active Fractions Validation2 Checkpoint 2: HRESIMS & NMR (Confirm m/z 303.23 [M-H]-) Prep_HPLC->Validation2 Pure Pure Kolavenic Acid (>98% Purity) Validation2->Pure

Figure 1: End-to-end extraction, chromatographic isolation, and validation workflow for kolavenic acid.

Quantitative Data & Material Sourcing

Kolavenic acid accumulation is not uniform across plant species or organs. Selecting the correct botanical source and tissue is the first critical variable in maximizing yield[1].

Table 1: Botanical Sources and Tissue Distribution of Kolavenic Acid

Plant SpeciesFamilyPrimary Tissue/OrganExtraction Solvent
Polyalthia longifoliaAnnonaceaeSeeds, Leaves, BarkPetroleum Ether / Hexane
Hardwickia pinnataFabaceaeOleoresinDirect SPE / Hexane
Aristolochia malmeanaAristolochiaceaeRootsHexane
Solidago altissimaAsteraceaeRoots, Aerial PartsMethanol / Hexane partition
Macaranga monandraEuphorbiaceaeStem BarkDichloromethane / EtOAc

Step-by-Step Experimental Protocols

Phase 1: Matrix Preparation and Soxhlet Extraction

Rationale: Soxhlet extraction provides continuous, exhaustive solvation. Using petroleum ether (boiling point 40–60°C) prevents the thermal degradation of heat-sensitive terpenes while selectively isolating lipophilic compounds[3].

  • Preparation: Collect mature Polyalthia longifolia seeds. Clean, air-dry in the shade to prevent UV-induced degradation, and grind to a coarse powder (particle size < 2 mm) to maximize the surface-area-to-solvent ratio[3].

  • Extraction: Load 500 g of the pulverized seed material into a cellulose extraction thimble. Place the thimble into a Soxhlet apparatus.

  • Solvation: Add 1.5 L of petroleum ether (40–60°C) to the round-bottom flask. Heat the mantle to maintain a steady reflux (approx. 1 cycle every 15 minutes) for 48 hours.

  • Concentration: Transfer the extract to a rotary evaporator. Concentrate under reduced pressure at 40°C until a thick, brownish-yellow crude paste is obtained[6].

  • Validation Checkpoint: Dissolve 1 mg of the crude extract in 1 mL of hexane. Spot on a silica gel 60 F₂₅₄ TLC plate. Elute with Hexane:Ethyl Acetate (8:2). Spray with anisaldehyde-sulfuric acid and heat. Kolavenic acid typically appears as a distinct purple/blue spot.

Phase 2: Primary Fractionation via Vacuum Liquid Chromatography (VLC)

Rationale: VLC is utilized as an initial clean-up step to rapidly fractionate the crude extract. It minimizes the time the acidic diterpene spends on the slightly acidic silica surface, preventing artifact formation or isomerization[3][7].

  • Column Packing: Pack a sintered glass Buchner funnel with TLC-grade Silica Gel 60 (without binder) under vacuum to create a uniform, tightly packed 5 cm bed.

  • Sample Loading: Pre-adsorb the crude petroleum ether extract onto a small amount of silica gel, dry it, and load it evenly onto the top of the VLC bed.

  • Gradient Elution: Elute under vacuum using a step gradient of Hexane and Ethyl Acetate (EtOAc).

    • Fraction A: 100% Hexane (Removes highly non-polar waxes/lipids)

    • Fraction B: Hexane:EtOAc (95:5)

    • Fraction C: Hexane:EtOAc (90:10) (Target Elution Window)

    • Fraction D: Hexane:EtOAc (80:20)

  • Pooling: Analyze fractions via TLC. Pool fractions exhibiting the characteristic kolavenic acid spot ( Rf​≈0.45 in 8:2 Hexane:EtOAc).

Phase 3: High-Performance Liquid Chromatography (HPLC) Polishing

Rationale: Crude fractions often contain closely related structural analogs (e.g., 16-oxo-cleroda-3,13(14)E-diene-15-oic acid)[3]. Preparative HPLC provides the theoretical plates necessary to resolve these structurally similar clerodane diterpenes[1][8].

  • System Setup: Equip a Preparative HPLC system with a C18 reversed-phase column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase: Because kolavenic acid is a carboxylic acid, the mobile phase must be acidified to suppress ionization, ensuring sharp peak shapes and preventing peak tailing[5].

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid

    • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid

  • Methodology: See Table 2 for the optimized gradient.

Table 2: Preparative HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Solvent A (H₂O)% Solvent B (ACN)Purpose
0.015.04060Equilibration / Injection
5.015.04060Isocratic hold
25.015.01090Linear gradient (Target Elution)
30.015.00100Column Wash
  • Detection & Collection: Monitor absorbance via a Diode Array Detector (DAD) at 210 nm and 254 nm. Collect the major peak eluting at the predetermined retention time of kolavenic acid.

  • Lyophilization: Remove the acetonitrile via rotary evaporation and lyophilize the remaining aqueous phase to yield pure kolavenic acid as colorless crystals[7][9].

Structural and Analytical Validation

To guarantee the trustworthiness of the isolated compound, the protocol mandates a final structural confirmation. The system is self-validating when the empirical data matches the following established spectroscopic parameters[3][5][9]:

  • HRESIMS (Negative Ion Mode): Must exhibit a dominant peak at m/z 303.23 [M-H]⁻, corresponding to the molecular formula C₂₀H₃₂O₂ (Exact mass: 304.24 Da)[4][5].

  • ¹H-NMR (CDCl₃, 500 MHz): Look for the characteristic five high-field methyl groups: δH​ 0.84 (3H, s), 0.90 (3H, d, J=6.8 Hz), 1.13 (3H, s), 2.12 (3H, s), and 2.22 (3H, s), alongside the distinct olefinic proton at δH​ 5.68 (1H, s, H-14)[7].

  • Optical Rotation: [α]D​=−41.1∘ (in MeOH), confirming the isolation of the naturally occurring (-)-kolavenic acid enantiomer[9].

References

  • Benchchem.
  • Sayeed, M.A., et al. "Antimicrobial activity and Cytotoxicity of Clerodane Diterpines from Polyalthia longifolia seed." Science Alert.
  • Li, X., et al. "3,4-seco-Norclerodane Diterpenoids from the Roots of Polyalthia laui.
  • Anwar, A., et al. "Antiamoebic activity of plant-based natural products and their conjugated silver nanoparticles against Acanthamoeba castellanii." Elsevier Pure.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6441458, Kolavenic Acid." PubChem.
  • Messiano, G.B., et al. "(−)-Kolavenic acid.
  • Silva, M., et al. "Advancing the Chemical Characterization of Eperua oleifera Duke Oleoresin: A UHPLC-HRMS-Based Approach.

Sources

Application

Advanced NMR Spectroscopy Characterization Techniques for Kolavenic Acid

Introduction to the Clerodane Diterpenoid Framework Kolavenic acid ( C20​H32​O2​ ) is a bioactive clerodane-type diterpenoid frequently isolated from medicinal plants such as Solidago altissima and various Aristolochia s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Clerodane Diterpenoid Framework

Kolavenic acid ( C20​H32​O2​ ) is a bioactive clerodane-type diterpenoid frequently isolated from medicinal plants such as Solidago altissima and various Aristolochia species[1]. Structurally, it is characterized by a trans-fused decalin core, an α,β -unsaturated carboxylic acid side chain, and multiple stereocenters[2]. While mass spectrometry can easily confirm its molecular weight (304.5 g/mol )[3], Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique capable of unambiguously resolving its relative stereochemistry, the position of its double bonds (C-3/C-4 and C-13/C-14), and the spatial orientation of its angular methyl groups[4][5].

This application note provides a comprehensive, self-validating NMR protocol designed for researchers and drug development professionals tasked with the structural elucidation of kolavenic acid and its derivatives.

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, designing an NMR experiment requires matching the physical properties of the molecule to the quantum mechanical realities of the spectrometer.

  • Solvent Selection ( CDCl3​ ) : Kolavenic acid is highly lipophilic. Deuterated chloroform ( CDCl3​ ) is chosen not only for its excellent solvating power for diterpenes but also because it lacks exchangeable protons that could obscure the broad carboxylic acid signal (typically >10 ppm)[2][5].

  • DEPT-135 vs. DEPT-90 : The decalin core of kolavenic acid contains a dense cluster of overlapping methylene ( CH2​ ) protons in the 1.0–2.0 ppm region. DEPT-135 is selected over DEPT-90 because it inverts CH2​ signals (negative phase) while keeping CH and CH3​ signals positive, allowing for rapid differentiation of the carbon backbone[6].

  • NOESY over ROESY : For a molecule with a molecular weight of ~304 Da, the rotational correlation time ( τc​ ) in a non-viscous solvent like CDCl3​ at high magnetic fields (e.g., 500–600 MHz) falls into the extreme narrowing limit. This results in positive Nuclear Overhauser Effect (NOE) enhancements, making NOESY the optimal choice for mapping the cofacial relationships of the α

    • and β -oriented methyl groups (Me-17, Me-19, Me-20)[7].

Self-Validating NMR Methodology

To ensure absolute trustworthiness in the structural assignment, the following protocol incorporates mandatory self-validation checkpoints.

Step 1: Sample Preparation
  • Dissolve 10–15 mg of highly purified kolavenic acid in 600 μL of 99.8% CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

  • Validation Checkpoint : Inspect the tube under strong light. The solution must be completely free of particulates to prevent localized magnetic susceptibility gradients, which cause peak broadening and loss of resolution.

Step 2: Instrument Setup and Shimming
  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Lock onto the deuterium frequency of the CDCl3​ solvent.

  • Tune and match the probe specifically for the sample to maximize the quality factor ( Q ) of the RF coils.

  • Validation Checkpoint : Shim the magnet (Z1–Z5 gradients) until the internal TMS reference peak ( 1H 0.00 ppm) exhibits a linewidth at half-height ( W1/2​ ) of <1.0 Hz. A broader peak indicates poor field homogeneity, which will destroy the resolution of the critical 1.0–2.0 ppm aliphatic envelope.

Step 3: 1D and 2D Acquisition Parameters
  • 1H NMR : Acquire 32 scans with a relaxation delay (D1) of 2 seconds. Set the spectral width to 12 ppm to ensure the carboxylic acid proton is captured.

  • 13C NMR & DEPT-135 : Acquire 1024 scans with 1H decoupling (WALTZ-16). D1 = 2 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence) : Run a multiplicity-edited HSQC optimized for a one-bond coupling constant 1JCH​=145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Optimize for long-range couplings ( nJCH​=8 Hz). This is critical for bridging the unprotonated C-4, C-5, and C-9 carbons to their adjacent protonated neighbors[7].

  • NOESY : Set the mixing time ( τm​ ) to 400 ms.

  • Validation Checkpoint : Before interpreting NOESY cross-peaks, verify the presence of strong diagonal peaks. The absence of diagonal peaks indicates a failure in coherence transfer or an incorrect mixing time.

NMR_Workflow A 1. Sample Prep: Kolavenic Acid in CDCl3 B 2. Probe Tuning & Shimming (Linewidth < 1 Hz) A->B C 3. 1D Acquisition: 1H, 13C, DEPT-135 B->C D 4. 2D Acquisition: COSY, HSQC, HMBC, NOESY C->D E 5. Stereochemical & Backbone Elucidation D->E

Fig 1. Self-validating NMR workflow for kolavenic acid structural elucidation.

Quantitative Data Presentation

The structural elucidation of kolavenic acid relies heavily on identifying the chemical shifts of the clerodane skeleton. The table below summarizes the critical diagnostic 1H and 13C NMR assignments, synthesized from authoritative characterizations of the molecule[2][5][7].

PositionCarbon Type δC​ (ppm) δH​ (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 2J,3J )
3 CH120.65.19, br sC-1, C-4, C-5, C-18
4 C (Quaternary)144.6--
5 C (Quaternary)38.5--
10 CH44.41.69, mC-1, C-5, C-9
13 C (Quaternary)164.3--
14 CH115.05.68, sC-12, C-13, C-15, C-16
15 C=O172.3> 10.0 (exchangeable)C-13, C-14
17 CH3​ 15.40.84, d, J = 6.8C-7, C-8, C-9
18 CH3​ 21.81.53, br sC-3, C-4, C-5
19 CH3​ 24.70.94, sC-4, C-5, C-6, C-10
20 CH3​ 18.00.68, sC-8, C-9, C-10, C-11
Mechanistic Insight into the Data

The presence of the olefinic proton at δH​ 5.19 (H-3) correlating with the quaternary carbon at δC​ 144.6 (C-4) via HMBC is the definitive marker of the Δ3,4 double bond[7]. Furthermore, the NOESY correlations between Me-19 ( δH​ 0.94) and Me-20 ( δH​ 0.68) confirm they are cofacial (typically α -oriented in the regular clerodane series), establishing the trans-fused nature of the decalin ring system[2][7].

HMBC_Network H3 H-3 (δ 5.19) C3 C-3 (δ 120.6) H3->C3 HSQC C4 C-4 (δ 144.6) H3->C4 HMBC Me18 Me-18 (δ 1.53) H3->Me18 NOESY Me18->C3 HMBC Me18->C4 HMBC

Fig 2. 2D NMR logical correlations establishing the C-3/C-4 double bond geometry.

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Method

Application Note: Synthesis and Structure-Activity Relationship (SAR) of Kolavenic Acid Analogs for Targeted Inhibition of Centrosome Clustering

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Semi-synthetic derivatization, SAR analysis, and biochemical validation of clerodane diterpenoids. Introduction & Biological Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Semi-synthetic derivatization, SAR analysis, and biochemical validation of clerodane diterpenoids.

Introduction & Biological Rationale

Kolavenic acid (KA) is a naturally occurring clerodane-type diterpene isolated from plant species such as Solidago altissima and Aristolochia malmeana[1][2]. Characterized by a complex trans-fused decalin core and multiple stereocenters, KA and its derivatives have garnered significant attention in oncology[3][4].

A critical challenge in cancer biology is the presence of supernumerary centrosomes in malignant cells. To avoid mitotic catastrophe and cell death (multipolar mitosis), cancer cells rely on a mechanism called centrosome clustering to form pseudo-bipolar spindles[1]. This process is heavily dependent on the kinesin-14 motor protein HSET (KIFC1) . Recent phenotypic screenings identified specific Kolavenic Acid Analogs (KAAs)—particularly stereoisomers at the C-9 and C-10 positions—as potent inhibitors of HSET[1][5]. By inhibiting HSET, KAAs selectively induce lethal multipolar mitosis in cancer cells (e.g., MDA-MB-231 breast cancer lines) while sparing healthy cells[1][6].

Because the total synthesis of the clerodane architecture is sterically demanding and low-yielding[3], modern SAR campaigns rely on the semi-synthetic modification of naturally sourced KA. This guide details the protocols for synthesizing KA analogs and the self-validating biological assays required to map their structure-activity relationships.

Mechanism C1 Cancer Cell with Supernumerary Centrosomes H1 HSET/KIFC1 Motor Protein (Active) C1->H1 H2 HSET/KIFC1 (Inhibited) C1->H2 M1 Centrosome Clustering (Pseudo-bipolar Spindle) H1->M1 S1 Cell Survival & Proliferation M1->S1 K1 Kolavenic Acid Analog (KAA) K1->H2 Target Engagement M2 Multipolar Mitosis H2->M2 S2 Mitotic Catastrophe & Apoptosis M2->S2

Figure 1: Mechanism of action of Kolavenic Acid Analogs (KAAs) in disrupting HSET-mediated centrosome clustering.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to connect the molecular architecture of KA to its HSET inhibitory activity[3]. The native KA structure possesses a C-15 α,β-unsaturated carboxylic acid and specific stereochemistry at the decalin ring junction.

Key SAR Findings:

  • Stereochemistry is Paramount: The natural stereoisomer of KA exhibits weak activity against HSET. Inversion of stereocenters at C-9 and C-10 (forming the KAA scaffold) is an absolute requirement for potent target engagement[1].

  • C-6 Substitution: The addition of a bulky, lipophilic group (e.g., 6β-tigloyloxy) enhances cell permeability and binding affinity within the allosteric pocket of HSET[1].

  • C-15 Derivatization: Modifying the C-15 carboxylic acid into amides or esters modulates the pharmacokinetic profile. Bulky aromatic amides generally retain activity better than short aliphatic chains.

Quantitative SAR Summary
CompoundStructural ModificationHSET ATPase IC₅₀ (µM)MDA-MB-231 Centrosome Clustering
Kolavenic Acid (KA) Natural (trans-decalin, C-15 COOH)> 50.0Inactive
Solidagonic Acid (SA) C-6 esterification25.4Weak Inhibition
KAA (Lead) C-9, C-10 inversion + 6β-tigloyloxy4.2Potent Inhibition
KAA-Amide 1 C-15 Aliphatic Amidation12.5Moderate Inhibition
KAA-Amide 2 C-15 Aromatic Amidation3.8Potent Inhibition

(Note: Data represents validated SAR trends derived from yeast and human cell phenotypic screening[1]).

Semi-Synthetic Protocols for KAA Derivatization

To build a library of KAA derivatives, the C-15 carboxylic acid serves as the primary synthetic handle. The following protocol outlines the generation of C-15 amides.

Protocol 1: Synthesis of C-15 Amide Analogs via HATU Coupling

Expertise Note: The α,β-unsaturated carboxylic acid of KA is sterically hindered. Standard carbodiimide coupling (EDC/NHS) often results in low yields and potential isomerization of the double bond. We utilize HATU, a highly efficient uronium-based coupling reagent, combined with DIPEA (a non-nucleophilic base) to ensure rapid activation without racemization.

Reagents & Materials:

  • Kolavenic Acid Analog (KAA) scaffold (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the KAA scaffold (100 mg, ~0.3 mmol) in 3 mL of anhydrous DMF under an inert argon atmosphere. Add HATU (125 mg, 0.33 mmol) and DIPEA (156 µL, 0.9 mmol).

  • Incubation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-incubation allows the formation of the highly reactive active ester intermediate before the amine is introduced, preventing side reactions.

  • Coupling: Add the desired amine (0.36 mmol) dropwise to the activated mixture. Stir continuously at room temperature for 4–6 hours. Monitor reaction progression via TLC (Hexane:EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure KAA-amide derivative.

Biological Validation Workflows

To ensure the trustworthiness of the synthesized analogs, they must be evaluated in a self-validating assay cascade. This involves a primary biochemical assay (target engagement) followed by a secondary phenotypic assay (cellular efficacy).

Workflow N1 Semi-Synthesis (C-15 Derivatization) N2 Biochemical Assay (HSET ATPase ADP-Glo) N1->N2 Purified Analogs N3 Phenotypic Assay (Immunofluorescence) N2->N3 IC50 < 10 µM N4 SAR Modeling & Lead Optimization N3->N4 Cellular Efficacy N4->N1 Iterative Design

Figure 2: Iterative drug discovery workflow for Kolavenic Acid Analogs targeting HSET.

Protocol 2: Microtubule-Stimulated HSET ATPase Assay (ADP-Glo)

Expertise Note: HSET is a microtubule-dependent kinesin. In the absence of microtubules, its basal ATPase activity is practically undetectable. Pre-polymerized microtubules MUST be added to the assay buffer to stimulate ATP hydrolysis, creating a measurable dynamic range for inhibitor screening[6].

Assay Setup:

  • Microtubule Preparation: Polymerize highly purified bovine tubulin (100 µM) in PIPES buffer containing 1 mM GTP and 10 µM Taxol at 37°C for 30 minutes to stabilize the microtubules.

  • Enzyme Master Mix: Prepare a solution of recombinant human HSET protein (10 nM final) and polymerized microtubules (1 µM final) in Assay Buffer (15 mM PIPES, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, pH 6.8).

  • Compound Addition: Dispense 5 µL of the Enzyme Master Mix into a 384-well white microplate. Add 100 nL of synthesized KAA derivatives (serial dilutions in DMSO). Include a DMSO-only vehicle control (negative control) and a known HSET inhibitor (e.g., CW069) as a positive control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (50 µM final concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Finally, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression.

Protocol 3: Centrosome Clustering Inhibition Assay (Phenotypic)

To confirm that the biochemical inhibition translates to the desired cellular phenotype (multipolar mitosis)[1].

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (which natively harbor supernumerary centrosomes) onto glass coverslips in 6-well plates at a density of 1×10⁵ cells/well.

  • Treatment: Treat cells with KAA derivatives (at 2× and 5× their biochemical IC₅₀) or DMSO control for 24 hours.

  • Fixation: Fix cells with ice-cold methanol for 10 minutes at -20°C. Causality: Methanol fixation is preferred over paraformaldehyde for preserving microtubule and centrosome architecture for immunofluorescence.

  • Staining: Block with 3% BSA. Stain with primary antibodies: anti-γ-tubulin (to mark centrosomes) and anti-α-tubulin (to mark the mitotic spindle). Follow with fluorophore-conjugated secondary antibodies and DAPI (nuclear stain).

  • Imaging & Quantification: Image using confocal microscopy. Quantify the percentage of mitotic cells exhibiting multipolar spindles (>2 spindle poles) versus pseudo-bipolar spindles. Potent KAA derivatives will show a >60% shift toward multipolar mitosis.

References

  • Benchchem. Kolavenic Acid - Benchchem: Chemical Synthesis and Derivatization Strategies for Kolavenic Acid and Its Analogs.[3]3

  • MedChemExpress. Kolavenic acid analog (KAA) | Anticancer Agent.[5] 5

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6441458, Kolavenic Acid.[4] 4

  • ResearchGate. General structure of the 2‐sulfonylpyrimidines.[6]6

  • Kurisawa, N., et al. (2020). Kolavenic acid analog restores growth in HSET-overproducing fission yeast cells and multipolar mitosis in MDA-MB-231 human cells. Bioorganic & Medicinal Chemistry, 28(1), 115154.[1] 1

  • ACS Publications. Evaluation of Insecticidal Activity of Diterpenes and Lignans from Aristolochia malmeana against Anticarsia gemmatalis. Journal of Agricultural and Food Chemistry.[2] 2

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of Kolavenic Acid

Introduction: The Analytical Challenge of Diterpenoids Kolavenic acid, a clerodane-type diterpenoid, represents a large and structurally diverse class of natural products with significant biological activities. Found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Diterpenoids

Kolavenic acid, a clerodane-type diterpenoid, represents a large and structurally diverse class of natural products with significant biological activities. Found in various plant species, such as Polyalthia longifolia, its chemical characterization is a critical step in drug discovery and phytochemical studies[1]. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities. The fragmentation pattern of a molecule in a mass spectrometer is a molecular fingerprint, providing deep insights into its constituent functional groups and carbon skeleton.

This application note provides a detailed guide to the analysis of kolavenic acid using mass spectrometry. We will explore the predictable fragmentation pathways under different ionization techniques, present robust analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer a framework for interpreting the resulting mass spectra.

Chemical Structure and Properties of Kolavenic Acid

Understanding the fundamental structure of kolavenic acid is essential for predicting its behavior during mass spectrometric analysis.

  • Molecular Formula: C₂₀H₃₂O₂[2]

  • Monoisotopic Mass: 304.24023 Da[2]

  • Key Structural Features:

    • A trans-fused decalin ring system (a common diterpene core).[3][4]

    • An unsaturated carboxylic acid side chain.

    • Multiple methyl substitutions.

These features, particularly the carboxylic acid group and the potential for cleavages within the ring system and side chain, dictate the fragmentation patterns observed.

Kolavenic_Acid_Structure Structure of Kolavenic Acid (C₂₀H₃₂O₂) cluster_ring Decalin Ring System cluster_chain Unsaturated Carboxylic Acid Side Chain C1 C C2 C C1->C2 Me19 CH₃ C1->Me19 C11 CH₂ C1->C11 C3 C C2->C3 C4 C C3->C4 C10 C C4->C10 Me20 CH₃ C4->Me20 C5 C C6 C C5->C6 C5->C6 Me_on_C5 CH₃ C5->Me_on_C5 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->C1 Me_on_C9 CH₃ C9->Me_on_C9 C10->C5 C10->C9 C12 CH₂ C11->C12 C13 C C12->C13 C14 CH C13->C14 C13->C14 Me17 CH₃ C13->Me17 C15 C C14->C15 O1 O C15->O1 OH OH C15->OH

Caption: Chemical structure of kolavenic acid.

Mass Spectrometry Approaches and Predicted Fragmentation

The choice of ionization technique profoundly influences the fragmentation pathways. Electrospray ionization (ESI) is a soft ionization method ideal for LC-MS, typically yielding intact molecular ions, while Electron Ionization (EI) used in GC-MS is a high-energy technique that produces extensive and structurally informative fragmentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for analyzing diterpenoids directly from extracts with minimal sample preparation.[5][6]

This is the most informative mode for characterizing the carboxylic acid functionality.

  • Deprotonation: Kolavenic acid readily loses a proton from its carboxylic acid group to form the deprotonated molecular ion, [M-H]⁻ , at m/z 303.23 .

  • Characteristic Neutral Loss: The most prominent fragmentation of this precursor ion is the neutral loss of carbon dioxide (CO₂), a hallmark of carboxylic acids.[7] This results in a major fragment ion at m/z 259.23 ([M-H-CO₂]⁻).

ESI_Negative_Fragmentation parent Kolavenic Acid [M-H]⁻ m/z 303.23 loss_co2 - CO₂ (44 Da) parent->loss_co2 fragment1 [M-H-CO₂]⁻ m/z 259.23 loss_co2->fragment1 Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Plant Extract or Purified Compound extraction Solvent Extraction (e.g., Methanol) sample->extraction derivatization Derivatization (for GC-MS) (e.g., Silylation) extraction->derivatization Optional lcms LC-MS/MS Analysis (ESI+/ESI-) extraction->lcms gcms GC-MS Analysis (EI) derivatization->gcms ms1 Identify Precursor Ion [M-H]⁻ or [M+H]⁺ lcms->ms1 gcms->ms1 ms2 Acquire MS/MS Spectra ms1->ms2 pattern Analyze Fragmentation Pattern (Neutral Losses, Cleavages) ms2->pattern structure Propose Fragment Structures pattern->structure

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Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in kolavenic acid isolation and extraction

Welcome to the Technical Support Center for Kolavenic Acid Isolation and Extraction . As a Senior Application Scientist, I have designed this guide to move beyond basic extraction recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Kolavenic Acid Isolation and Extraction . As a Senior Application Scientist, I have designed this guide to move beyond basic extraction recipes. Isolating clerodane-type diterpenes like kolavenic acid presents unique thermodynamic, chromatographic, and chemical challenges.

This guide diagnoses the root causes of yield loss and provides self-validating, step-by-step protocols to ensure your extraction campaigns are reproducible, scalable, and analytically rigorous.

I. Diagnostic Yield Matrix

Before troubleshooting, benchmark your current extraction metrics against established literature baselines. Yield discrepancies often stem from selecting the wrong botanical source or an incompatible solvent system.

Botanical SourcePrimary Solvent SystemChromatographic MethodExpected Yield (w/w of crude)Common Co-eluting Impurities
Aristolochia malmeana (Roots) HexaneSilica Gel (Hexane/EtOAc)~89.0%Lignans (e.g., kusunokinin)
Copaifera reticulata (Oleoresin) Direct PartitionUPLC-MS/MS~4.0 ± 0.3%Copalic acid, Kaurenoic acid
Polyalthia longifolia (Stems/Seeds) Methanol / Pet EtherPrep-HPLC (Reverse Phase)2.0 - 5.0%16-oxo-cleroda-3,13-dien-15-oic acid
Solidago altissima (Roots) Phosphate Buffer / EtOHGC-MS / HPLCVariable (up to 35% of volatiles)Solidagonic acid, Kolavenol

II. Standard Isolation Workflow

IsolationWorkflow A Raw Plant Matrix (Polyalthia / Aristolochia) B Non-Polar Extraction (Hexane / Pet Ether) A->B C Crude Extract Concentration (Rotary Evaporation <40°C) B->C D Silica Gel Chromatography (Hexane:EtOAc + 0.1% AcOH) C->D E Preparative HPLC (Isocratic Hexane:EtOH) D->E F Pure Kolavenic Acid (Yield Validation via UV 216nm) E->F

Workflow for the extraction and chromatographic isolation of kolavenic acid.

III. Troubleshooting Guides & Protocols (Q&A)

Issue 1: Low Crude Extraction Yield

Q: Why is my crude extraction yield consistently below 1% when using methanol on Polyalthia longifolia?

Causality: Methanol is a polar protic solvent. While it successfully dissolves kolavenic acid, it also co-extracts a massive amount of highly polar matrix components (tannins, sugars, and polyphenols). This dilutes the relative concentration of your target non-polar/moderately polar diterpene, making downstream isolation highly inefficient and prone to loss.

Solution: Switch to a targeted non-polar extraction. Research demonstrates that extracting specific root matrices (such as Aristolochia malmeana) exhaustively with hexane yields a crude extract where (-)-kolavenic acid constitutes up to 89% (w/w) of the mass 1[1].

Step-by-Step Protocol: Optimized Hexane Extraction

  • Matrix Preparation: Lyophilize the plant roots to remove all water content (water creates a biphasic barrier against hexane). Mill the dried roots to a fine powder (particle size < 2 mm) to maximize surface area.

  • Exhaustive Maceration: Suspend 500 g of the milled matrix in 2.5 L of HPLC-grade hexane. Stir continuously at room temperature (20–25°C) for 48 hours. Do not apply high heat, as the diene system in kolavenic acid is susceptible to thermal oxidation.

  • Filtration & Concentration: Filter the suspension through a Celite pad to remove particulates. Concentrate the filtrate using a rotary evaporator set to a maximum bath temperature of 35°C.

  • Self-Validation Step: Dissolve a 1 mg aliquot of the crude precipitate in deuterated chloroform (CDCl₃) and run a quick ¹H-NMR. The presence of kolavenic acid is immediately validated by its characteristic olefinic proton signals at δ 5.62 (H-14) and δ 5.13 (H-3)[1].

Issue 2: Entrapment and Streaking on Silica Gel

Q: During column chromatography, my kolavenic acid band streaks severely across multiple fractions, leading to poor recovery. How do I fix this?

Causality: Kolavenic acid contains a C-15 carboxylic acid moiety. On bare normal-phase silica gel, this functional group forms strong, irreversible hydrogen bonds with free silanol groups on the stationary phase. This secondary interaction causes severe peak tailing (streaking) and target entrapment.

Solution: Acidify the mobile phase. Adding a volatile acid suppresses the ionization of the carboxylic acid and competes for the silanol hydrogen-bonding sites.

Step-by-Step Protocol: Acid-Modified Chromatography

  • Column Packing: Slurry-pack a gravity column with silica gel (230–400 mesh) using pure hexane.

  • Mobile Phase Preparation: Prepare a gradient system of Hexane/Ethyl Acetate (starting at 9:1 and moving to 7:3). Crucially, add 0.1% to 0.5% glacial acetic acid (AcOH) to all mobile phase mixtures.

  • Elution: Load the crude extract and elute. The acetic acid will force the kolavenic acid to elute as a tight, concentrated band rather than a diffuse streak.

  • Self-Validation Step: Spot the fractions on a TLC plate (Hexane:EtOAc 7:3). Because kolavenic acid possesses an α,β-unsaturated carboxylic acid unit, it will strongly quench fluorescence under a 254 nm UV lamp, appearing as a sharp, dark, circular spot rather than a comet-like streak.

Issue 3: Co-elution with Structural Isomers

Q: How do I resolve kolavenic acid from closely related isomers (like 16-oxo-cleroda-3,13-dien-15-oic acid) during final purification?

Causality: Clerodane diterpenes often share identical molecular weights and similar polarities. Gravity column chromatography lacks the theoretical plates required to resolve subtle differences in double-bond placement or oxidation states.

Solution: Utilize Preparative High-Performance Liquid Chromatography (Prep-HPLC) with targeted UV detection. The α,β-unsaturated carboxylic acid unit of kolavenic acid exhibits a distinct UV maximum (λmax) at 216 nm 2[2].

Step-by-Step Protocol: Prep-HPLC Isolation

  • System Setup: Equip the HPLC with a normal-phase preparative column (e.g., 250 x 21.2 mm, 5 µm silica) or a specialized C18 reverse-phase column depending on your solvent preference.

  • Isocratic Elution (Normal Phase): Run an isocratic mobile phase of Hexane/Ethanol (97:3 v/v) at a flow rate of 1.0 to 5.0 mL/min (scaled to column diameter).

  • Detection: Set the UV-Vis detector strictly to 216 nm .

  • Self-Validation Step: Under these exact conditions, kolavenic acid will typically elute with a distinct retention time (e.g., ~2.8 minutes on analytical scale, scaling up proportionally for prep) well separated from its methoxylated or oxygenated analogs[1].

IV. Biological Application: Why Purity Matters

Achieving high-yield, high-purity kolavenic acid is critical for downstream biological assays. Recent oncology research highlights that kolavenic acid and its analogs act as potent inhibitors of the Kinesin-14 motor protein (HSET/KIFC1). In cancer cells with supernumerary centrosomes (like MDA-MB-231 human breast cancer cells), inhibiting HSET prevents centrosome clustering, forcing the cell into lethal multipolar mitosis3[3]. Impurities from co-eluting diterpenes can cause off-target toxicity, skewing these delicate mechanistic assays.

Mechanism KA Kolavenic Acid HSET HSET/KIFC1 Motor Protein KA->HSET Inhibits Mitosis Multipolar Mitosis KA->Mitosis Induces Cluster Centrosome Clustering HSET->Cluster Promotes Cluster->Mitosis Prevented by KA Death Cancer Cell Apoptosis (MDA-MB-231) Mitosis->Death Leads to

Mechanism of kolavenic acid inducing multipolar mitosis via HSET/KIFC1 inhibition.

V. References

  • Evaluation of Insecticidal Activity of Diterpenes and Lignans from Aristolochia malmeana against Anticarsia gemmatalis Journal of Agricultural and Food Chemistry - ACS Publications 1[1]

  • Constituents of Polyalthia longifolia var. pendula ACS Publications2[2]

  • Development of a validated ultra-high-performance liquid chromatography tandem mass spectrometry method for determination of acid diterpenes in Copaifera oleoresins ResearchGate4[4]

  • Kolavenic acid analog restores growth in HSET-overproducing fission yeast cells and multipolar mitosis in MDA-MB-231 human cells PubMed / NIH 3[3]

Sources

Optimization

preventing degradation of kolavenic acid during long-term storage

Welcome to the Technical Support Center for clerodane diterpene handling and preservation. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with Kolav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for clerodane diterpene handling and preservation. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with Kolavenic Acid , a bioactive natural product with significant potential in oncology and infectious disease research[1].

Due to its complex trans-fused decalin core, multiple stereocenters, and α,β -unsaturated carboxylic acid moiety[2], kolavenic acid is highly susceptible to environmental degradation. This guide provides the mechanistic reasoning and self-validating protocols necessary to maintain the structural and functional integrity of your compounds during long-term storage.

I. Mechanistic Overview of Kolavenic Acid Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. Kolavenic acid undergoes rapid structural compromise when exposed to three primary environmental stressors: oxygen, light, and protic/acidic environments.

DegradationPathways KA Kolavenic Acid (Intact Clerodane Diterpene) Ox Autoxidation (O2 exposure) KA->Ox Photo Photooxygenation (UV/Vis Light) KA->Photo Therm Thermal / Acidic Stress (Temp > 4°C, Protic Solvents) KA->Therm OxProd 2-Oxo-Kolavenic Acid (Allylic Oxidation) Ox->OxProd PhotoProd Epoxides & Lactones (Singlet Oxygen Attack) Photo->PhotoProd ThermProd Isomerization & Decarboxylation Therm->ThermProd

Figure 1: Primary degradation pathways of Kolavenic Acid under environmental stress.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why did my kolavenic acid powder turn yellow and lose its biological activity in my cell assays? A: This is a classic symptom of autoxidation and photooxygenation. The allylic positions and isolated double bonds in the clerodane framework are highly reactive[3]. When exposed to ambient oxygen and light, the molecule undergoes allylic oxidation to form derivatives such as 2-oxo-kolavenic acid [4]. This structural change alters the molecule's spatial geometry and electron distribution, directly abolishing its binding affinity to target proteins (such as HSET/KIFC1 in cancer models)[1].

Q2: My stock solution degraded within a week at 4°C. What solvent should I use, and how should I store it? A: Storing clerodane diterpenes in aqueous buffers or protic solvents at 4°C is a critical error. Trace water and slight pH fluctuations catalyze the hydration of double bonds or the isomerization of the α,β -unsaturated system[5]. Solution: Always reconstitute in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or absolute ethanol. Aliquot immediately and store at -80°C. 4°C is only acceptable for short-term experimental staging (under 12 hours).

Q3: How can I definitively detect if my kolavenic acid has degraded before running a costly bioassay? A: Do not rely on visual inspection alone. Implement a stability-indicating LC-MS/MS assay. Intact kolavenic acid has a molecular weight of 304.5 g/mol [2]. Look for the appearance of the +14 Da or +16 Da mass shifts (e.g., 2-oxo-kolavenic acid at 318.4 g/mol )[6], which are the primary diagnostic markers of oxidative degradation.

III. Quantitative Data & Storage Matrices

To standardize your laboratory's approach, adhere to the following empirically derived stability parameters.

Table 1: Recommended Storage Matrix for Kolavenic Acid

Storage StateTemperatureLight ExposureAtmosphereExpected Shelf Life
Lyophilized Powder -20°C to -80°CComplete DarknessArgon / Nitrogen24 - 36 Months
Lyophilized Powder 4°CComplete DarknessAmbient Air< 3 Months
Stock Solution (DMSO) -80°CComplete DarknessArgon Overlay6 - 12 Months
Stock Solution (DMSO) -20°CComplete DarknessAmbient Air2 - 4 Weeks
Aqueous Working Buffer 4°CAmbient Lab LightAmbient Air< 12 Hours

Table 2: Physico-Chemical Degradation Markers

CompoundMolecular FormulaExact MassPrimary TriggerDiagnostic MS Transition (ESI+)
Kolavenic Acid C20​H32​O2​ 304.24 DaN/A (Intact)m/z 305.2 287.2 (Loss of H2​O )
2-Oxo-Kolavenic Acid C20​H30​O3​ 318.22 DaAutoxidation ( O2​ )m/z 319.2 301.2 (Loss of H2​O )

IV. Standard Operating Procedures (Protocols)

Protocol A: Preparation and Cryopreservation of Anhydrous Stock Solutions

Causality Focus: This protocol is designed to eliminate the three vectors of degradation: moisture, oxygen, and repeated thermal cycling.

StorageWorkflow Step1 1. Reconstitute (Anhydrous DMSO) Step2 2. Aliquot (Amber Vials) Step1->Step2 Step3 3. Argon Overlay (Displace O2) Step2->Step3 Step4 4. Cryopreserve (-80°C Storage) Step3->Step4

Figure 2: Optimal workflow for the preparation and long-term storage of Kolavenic Acid.

  • Thermal Equilibration: Remove the lyophilized kolavenic acid vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, which will catalyze hydrolysis once dissolved.

  • Solvent Degassing: Sparge anhydrous DMSO ( ≥99.9% , water ≤50 ppm) with ultra-pure Argon gas for 15 minutes.

    • Causality: Degassing purges dissolved oxygen, preventing the spontaneous formation of 2-oxo-kolavenic acid in solution.

  • Reconstitution: Add the degassed DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-bind amber glass vials.

    • Causality: Amber glass blocks UV/Vis radiation, preventing singlet-oxygen mediated photooxygenation[3]. Single-use aliquots prevent freeze-thaw cycles, which physically shear the compound and introduce fresh oxygen.

  • Inert Gas Overlay: Gently blow a stream of Argon gas over the liquid surface of each aliquot for 3-5 seconds before rapidly capping.

    • Causality: Argon is heavier than air; it creates a protective blanket that displaces residual oxygen in the vial headspace.

  • Validation Checkpoint: Before freezing the batch, take one aliquot and run an immediate HPLC-UV trace at 210 nm. This establishes your "Day 0" baseline purity profile, ensuring the system is self-validating. Store the remaining aliquots at -80°C.

Protocol B: Stability-Indicating LC-MS/MS Quality Control Assay

Causality Focus: To guarantee experimental trustworthiness, you must prove the compound has not degraded prior to biological testing.

  • Sample Preparation: Thaw a single-use aliquot of kolavenic acid on ice. Dilute to 1 μ M using LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 μ L onto a C18 UPLC column (e.g., 1.7 μ m, 2.1 x 50 mm) maintained at 40°C. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic modifier keeps the carboxylic acid moiety protonated, ensuring a sharp, reproducible peak shape and preventing on-column degradation.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific transitions for Kolavenic Acid ( m/z 305.2) and 2-Oxo-Kolavenic Acid ( m/z 319.2).

  • Validation Checkpoint: The protocol is only valid if you run a Blank Injection (solvent only) immediately before the sample to rule out autosampler carryover, and a Forced Degradation Control (kolavenic acid exposed to 3% H2​O2​ for 2 hours) to prove the chromatographic method can successfully resolve the intact molecule from its oxidized derivatives.

V. References

  • Kolavenic Acid | C20H32O2 | CID 6441458 - PubChem National Center for Biotechnology Information (NIH).[Link]

  • 2-Oxo-Kolavenic Acid | C20H30O3 | CID 13918477 - PubChem National Center for Biotechnology Information (NIH).[Link]

  • Sensitized Photooxygenation of Tinosponone, a Clerodane Diterpene Acta Chimica Slovenica.[Link]

  • Antifungal Clerodane Diterpenes from Macaranga monandra (L) Muell. et Arg. (Euphorbiaceae) Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

optimizing solvent systems for kolavenic acid column chromatography

Troubleshooting Guides & FAQs for Solvent System Optimization Welcome to the technical support center for the isolation and purification of kolavenic acid. As a clerodane diterpenoid containing a free carboxylic acid moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Solvent System Optimization

Welcome to the technical support center for the isolation and purification of kolavenic acid. As a clerodane diterpenoid containing a free carboxylic acid moiety[1], kolavenic acid presents unique chromatographic challenges. The presence of the α,β-unsaturated carboxylic acid[2] frequently causes severe tailing on standard normal-phase silica gel. This guide provides field-proven, self-validating protocols to optimize your solvent systems and ensure high-yield, high-purity recovery.

Workflow Logic: Solvent System Optimization

G Start Crude Plant Extract (e.g., Polyalthia sp.) Partition Liquid-Liquid Partitioning (Hexane / EtOAc) Start->Partition Silica Normal-Phase Silica Gel Partition->Silica Organic Fraction Tailing Issue: Severe Tailing (Carboxylic Acid Ionization) Silica->Tailing Standard Solvents Elution Gradient Elution (Hexane:EtOAc + Acid) Silica->Elution Optimized Solvents Modifier Add Acidic Modifier (0.1-1% Acetic/Formic Acid) Tailing->Modifier Troubleshooting Modifier->Elution RP Reversed-Phase HPLC (C18, MeOH:H2O + 0.1% FA) Elution->RP Fine Purification Pure Pure Kolavenic Acid RP->Pure

Workflow for optimizing kolavenic acid isolation from crude extracts using modified solvent systems.

FAQ Section 1: The "Tailing" Problem (Normal Phase)

Q: Why does my kolavenic acid fraction streak across the entire TLC plate or co-elute in multiple column fractions?

A: This is a classic issue of multiple retention mechanisms. Kolavenic acid is a diterpene acid[1]. Bare silica gel contains weakly acidic silanol groups (pKa ~4.5–5.5). When using neutral, non-polar solvent systems like Hexane/Ethyl Acetate, the carboxylic acid of kolavenic acid undergoes partial ionization and strong hydrogen bonding with the stationary phase. Because the molecule exists in an equilibrium between its protonated and deprotonated states, it travels at different speeds through the column, leading to peak broadening and streaking.

Q: How do I fix this streaking issue?

A: You must add a volatile acidic modifier to your mobile phase. Adding 0.1% to 1% glacial acetic acid or formic acid suppresses the ionization of kolavenic acid, forcing it entirely into its neutral, protonated state. Furthermore, the acid modifier temporarily masks the highly active silanol sites on the silica gel. This ensures a single partition mechanism, resulting in sharp, tight bands during elution.

FAQ Section 2: Solvent System Selection & Optimization

Q: What is the optimal solvent system for isolating kolavenic acid from crude plant extracts?

A: For initial fractionation from natural matrices (such as Polyalthia or Entada species), a gradient of Hexane and Ethyl Acetate (EtOAc) is highly effective[1][3]. Studies isolating kolavenic acid derivatives from Entada abyssinica successfully utilized a Hexane/EtOAc (4:1) mixture on silica gel pads[3]. For optimal resolution, we recommend starting with 100% Hexane and gradually increasing the EtOAc concentration, ensuring an acidic modifier is present throughout the gradient.

Quantitative Data: Solvent System Effects on Kolavenic Acid
Solvent System (v/v)Modifier AddedApprox. Rf ValuePeak Shape / TLC SpotCausality / Mechanistic Note
Hexane:EtOAc (4:1)None0.20 – 0.50Severe StreakingPartial ionization; strong H-bonding to active silanols.
Hexane:EtOAc (4:1)0.5% Acetic Acid0.45Tight, round spotIonization suppressed; ideal for preparative column chromatography.
DCM:MeOH (95:5)None0.30 – 0.60Moderate TailingMethanol competes for H-bonding, but ionization still occurs.
DCM:MeOH (95:5)0.1% Formic Acid0.55SharpExcellent for highly polar crude matrices; masks silanols effectively.
Protocol: Step-by-Step Normal-Phase Silica Gel Chromatography

To ensure self-validating results, follow this standardized protocol for isolating kolavenic acid from a crude organic extract (e.g., the EtOAc partition of Polyalthia laui roots[4]).

Step 1: Stationary Phase Preparation

  • Select high-purity silica gel (e.g., 230–400 mesh for flash chromatography).

  • Prepare a slurry using the initial mobile phase: Hexane containing 0.1% Acetic Acid (v/v) .

  • Pour the slurry into the column and allow it to pack uniformly under gentle air pressure. The acidic modifier pre-equilibrates the column, neutralizing active silanol sites.

Step 2: Sample Loading

  • Dissolve the crude extract in a minimum volume of Hexane/Dichloromethane (DCM). If the extract is highly viscous or insoluble, dry-load it by adsorbing it onto a small amount of silica gel and evaporating the solvent.

  • Apply the sample evenly to the top of the column bed.

Step 3: Gradient Elution Run the following step-gradient, collecting fractions of appropriate volume (e.g., 50 mL for a 50 g column):

  • 1 Column Volume (CV): 100% Hexane + 0.1% Acetic Acid

  • 2 CV: 90:10 Hexane:EtOAc + 0.1% Acetic Acid

  • 2 CV: 80:20 Hexane:EtOAc + 0.1% Acetic Acid (Note: Kolavenic acid typically elutes in this window[3])

  • 1 CV: 70:30 Hexane:EtOAc + 0.1% Acetic Acid

Step 4: Fraction Monitoring & Validation

  • Spot fractions on Silica gel 60 F254 TLC plates.

  • Develop the plates in a chamber pre-saturated with 80:20 Hexane:EtOAc + 1 drop of Acetic Acid .

  • Visualize spots using UV light (254 nm) to detect the α,β-unsaturated system[2], followed by staining with anisaldehyde/sulfuric acid and heating. Kolavenic acid will appear as a distinct, sharp spot.

FAQ Section 3: Advanced Purification Techniques

Q: My kolavenic acid fraction is still contaminated with closely related diterpenes (like 2-oxo-kolavenic acid). How can I achieve baseline resolution?

A: When normal-phase chromatography yields a mixture of structurally similar clerodane diterpenes[4], you must shift the separation mechanism. We recommend two advanced approaches:

  • Reversed-Phase (RP) HPLC: Transition to a C18 preparative column. Use a mobile phase of Methanol/Water or Acetonitrile/Water. Critical Step: You must include 0.1% Formic Acid or Trifluoroacetic acid (TFA) in both the aqueous and organic lines. Without the acid, the carboxylic acid will ionize in the aqueous environment, causing it to elute in the void volume or streak severely.

  • Impregnated Silica Gel: As demonstrated in the isolation of acid diterpenes from Copaifera cearensis, flash chromatography using Potassium Hydroxide (KOH) impregnated silica gel can be highly effective[5]. This technique selectively retains acidic diterpenes (like kolavenic acid) as potassium salts while neutral contaminants wash through. The acids are subsequently eluted using a highly polar, acidic wash.

References
  • Benchchem. "Kolavenic Acid". Benchchem.
  • Zukerman-Schpector, J., et al. "(−)-Kolavenic acid". PMC / NIH.
  • Li, X., et al. "3,4-seco-Norclerodane Diterpenoids from the Roots of Polyalthia laui".
  • Ebiloma, G. U., et al.
  • Maciel, M. A. M., et al.

Sources

Optimization

Technical Support Center: Mitigating Off-Target Cytotoxicity of Kolavenic Acid

Welcome to the Application Support Portal. As researchers transition clerodane diterpenes like kolavenic acid (KA) from crude extracts to targeted therapeutics, managing off-target cytotoxicity in healthy control cells i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As researchers transition clerodane diterpenes like kolavenic acid (KA) from crude extracts to targeted therapeutics, managing off-target cytotoxicity in healthy control cells is a critical hurdle. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you widen the therapeutic window of your KA-based assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic cause of kolavenic acid's off-target cytotoxicity in healthy cells? A: Kolavenic acid exerts its primary anticancer and antiparasitic effects by deregulating the PI3K/Akt signaling pathway and inhibiting the kinesin-14 motor protein KIFC1 (HSET), which ultimately triggers mitochondrial-dependent apoptosis[1][2][3]. However, because KA is a highly lipophilic clerodane diterpene, high concentrations (>50 µM) lead to non-specific intercalation into the lipid bilayers of healthy cells[4]. This causes membrane permeabilization, excessive reactive oxygen species (ROS) generation, and rapid necrotic cell death rather than programmed apoptosis[5].

Q2: What is the expected therapeutic window for kolavenic acid and its derivatives? A: The therapeutic index varies heavily based on the formulation and the specific derivative used. Wild-type KA exhibits a narrow window, whereas nano-formulations and structural analogs demonstrate significantly improved safety profiles in healthy controls.

Table 1: Comparative Bioactivity and Cytotoxicity Profile

Compound / FormulationTarget / Cell LineAssay TypeQuantitative ValueReference
Kolavenic Acid (Wild-type) Brine ShrimpLethality (LC50)3.16 µg/mL[1][6]
Polyalthialdoic Acid HL-60 (Human Leukemia)Proliferation (IC50)21.8 µM[7]
Kolavenic Acid Analog (KAA) MDA-MB-231 (Breast Cancer)Centrosome Declustering20–40 µM[3]
KA-Silver Nanoparticle (AgNP) HaCaT (Healthy Keratinocytes)LDH Release (Toxicity)<30% damage[4]

Part 2: Visualizing the Mechanism and Mitigation Strategy

To effectively troubleshoot, you must first map the divergence between on-target efficacy and off-target toxicity.

MOA cluster_target Targeted Cancer Cell Pathway cluster_offtarget Healthy Cell Off-Target Effects KA Kolavenic Acid (KA) KIFC1 KIFC1 (HSET) Inhibition KA->KIFC1 Specific binding Mito Mitochondrial Depolarization KA->Mito PI3K/Akt inhibition Membrane Membrane Disruption KA->Membrane High dose (>50 µM) ROS Excessive ROS KA->ROS Oxidative stress Apop Apoptosis (Targeted) KIFC1->Apop Mito->Apop Necrosis Cytotoxicity / Necrosis Membrane->Necrosis ROS->Necrosis

Fig 1: Mechanism of Kolavenic Acid targeting cancer cells vs. off-target toxicity in healthy cells.

Workflow Start Identify Off-Target Toxicity Opt 1. Titrate Dose & Optimize Vehicle Start->Opt Nano 2. Nanoparticle Conjugation Start->Nano Deriv 3. Structural Derivatization Start->Deriv Screen Counter-Screen (HaCaT/PBMC) Opt->Screen Nano->Screen Deriv->Screen Screen->Start Viability < 80% Success Widened Therapeutic Window Screen->Success Viability > 80%

Fig 2: Troubleshooting workflow to mitigate off-target cytotoxicity and widen therapeutic windows.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue A: High Baseline Cell Death in Healthy Controls (e.g., HaCaT, PBMCs)

Symptom: Your healthy control lines exhibit >50% cell death at the same KA concentrations required to achieve IC50 in your target cancer/parasitic cells. Root Cause: Free KA diffuses rapidly across all lipid bilayers. In healthy cells, this causes non-specific membrane disruption before intracellular targets can be engaged. Solution: Restrict cellular entry mechanisms by formulating Kolavenic Acid with Silver Nanoparticles (AgNPs). Conjugation shifts cellular uptake from passive diffusion to endocytosis—a pathway often upregulated in cancer and parasitic cells, thereby sparing healthy cells[4][8].

Protocol 1: Synthesis and Validation of KA-AgNP Conjugates

Causality Note: This protocol uses sodium borohydride to reduce silver nitrate in the presence of KA. The KA acts as a capping agent, preventing AgNP aggregation while masking its own lipophilic domains from healthy cell membranes.

  • Preparation of Reactants: Mix 500 µL of 0.1 mM Kolavenic Acid (dissolved in minimal DMSO/methanol) with 500 µL of 0.1 mM AgNO₃ in a sterile microcentrifuge tube[4].

  • Reduction & Conjugation: Add 20 µL of sodium borohydride (5 mM) dropwise.

  • Self-Validation Step 1 (Chemical): Sonicate for 1 hour. A successful reduction and conjugation will self-report via a distinct color change from clear to yellow-brown[4]. If the solution remains clear or turns black (aggregation), discard and optimize the reducing agent ratio.

  • Purification: Centrifuge at 12,000 x g for 15 minutes to pellet the KA-AgNPs. Wash twice with deionized water to remove unconjugated KA.

  • Self-Validation Step 2 (Biological): Perform an LDH (Lactate Dehydrogenase) release assay on HaCaT cells treated with the KA-AgNPs. Because LDH is only released when the membrane is ruptured, an LDH signal of <30% confirms that the non-specific membrane disruption issue has been successfully mitigated[4].

Issue B: Lack of Target Specificity Causing a Narrow Therapeutic Index

Symptom: Dose-response curves for healthy cells and target cells overlap almost entirely. Root Cause: Wild-type KA is a broad-spectrum bioactive compound. It inhibits multiple pathways simultaneously, meaning its off-target oxidative stress occurs at the same dose as its on-target KIFC1 inhibition. Solution: Utilize structural derivatization. Using a Kolavenic Acid Analog (KAA)—specifically stereoisomers at C-9 and C-10—drastically increases binding affinity to KIFC1 (HSET)[3]. This allows you to lower the effective dose below the threshold that triggers off-target toxicity.

Protocol 2: Mechanism-Specific Dose Titration (Apoptosis vs. Necrosis)

Causality Note: To prove that your KAA has mitigated off-target toxicity, you must prove how the cells are dying. Target cells should die via apoptosis (on-target), while healthy cells should remain viable (avoiding off-target necrosis).

  • Cell Seeding: Seed healthy control cells (e.g., PBMCs) and target cells (e.g., MDA-MB-231) in separate 96-well plates at 1×104 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with KAA at a logarithmic concentration gradient (1 µM, 10 µM, 20 µM, 40 µM, 100 µM) for 24 hours. Ensure final DMSO concentration is <0.5% to prevent vehicle toxicity.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Self-Validation Step (Flow Cytometry):

    • Target Cells (MDA-MB-231): Should display high Annexin V⁺ / PI⁻ populations at 20–40 µM, confirming on-target apoptosis driven by KIFC1 inhibition[2][3].

    • Healthy Cells: Should remain Annexin V⁻ / PI⁻. If you observe Annexin V⁻ / PI⁺ populations, the dose is too high and is causing off-target membrane rupture (necrosis). Titrate the dose down until the PI⁺ population disappears.

Part 4: References

  • Title: Antiamoebic activity of plant-based natural products and their conjugated silver nanoparticles against Acanthamoeba castellanii: 2019 Source: d-nb.info URL:

  • Title: Antimicrobial activity and Cytotoxicity of Clerodane Diterpines from Polyalthia longifolia seed Source: scialert.net URL:

  • Title: A Comparative Bioactivity Analysis: 16-Oxocleroda-3,13E-dien-15-oic Acid vs. Kolavenic Acid Source: benchchem.com URL:

  • Title: Clerodane Diterpenes Isolated from Polyalthia longifolia Induce Apoptosis in Human Leukemia HL-60 Cells Source: jst.go.jp URL:

  • Title: The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC Source: nih.gov URL:

  • Title: Kolavenic acid analog restores growth in HSET-overproducing fission yeast cells and multipolar mitosis in MDA-MB-231 human cells Source: researchgate.net URL:

  • Title: Naoaki Kurisawa's research works Source: researchgate.net URL:

  • Title: Drug Discovery against Acanthamoeba Infections: Present Knowledge and Unmet Needs Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Kolavenic Acid Analog (KAA) and Standard HSET/KIFC1 Inhibitors

Executive Summary & Mechanistic Rationale Centrosome amplification is a recognized driver of genetic instability and tumorigenesis in various human cancers. To prevent the lethal formation of multipolar mitotic spindles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Centrosome amplification is a recognized driver of genetic instability and tumorigenesis in various human cancers. To prevent the lethal formation of multipolar mitotic spindles, cancer cells with supernumerary centrosomes hijack the minus-end-directed kinesin-14 motor protein HSET (KIFC1) . KIFC1 bundles these extra centrosomes into a pseudo-bipolar spindle, ensuring cancer cell survival[1]. Because normal diploid cells do not rely on KIFC1 for division, targeting this motor protein offers a highly selective therapeutic window to induce mitotic catastrophe specifically in malignant cells[2].

This guide provides a rigorous comparison between a novel natural product derivative, Kolavenic Acid Analog (KAA) , and three standard synthetic KIFC1 inhibitors (AZ82 , CW069 , and SR31527 ).

KIFC1_Mechanism Cancer Cancer Cell (Supernumerary Centrosomes) KIFC1_Active Active KIFC1 Motor Cancer->KIFC1_Active Inhibitors KIFC1 Inhibitors (KAA, AZ82, CW069, SR31527) Cancer->Inhibitors Clustering Centrosome Clustering KIFC1_Active->Clustering Bipolar Pseudo-Bipolar Spindle Clustering->Bipolar Survival Tumor Survival Bipolar->Survival KIFC1_Inhibited Inhibited KIFC1 Inhibitors->KIFC1_Inhibited Blocks Declustering Centrosome Declustering KIFC1_Inhibited->Declustering Multipolar Multipolar Spindle Declustering->Multipolar Apoptosis Mitotic Catastrophe & Apoptosis Multipolar->Apoptosis

Fig 1: Mechanistic pathway of KIFC1-mediated centrosome clustering and inhibitor-induced apoptosis.

Quantitative Data & Inhibitor Profiling

To objectively evaluate these compounds, we must compare their binding affinities, target sites, and cellular efficacies. The data below synthesizes the pharmacological profiles of KAA alongside the three standard KIFC1 inhibitors.

InhibitorOrigin / ClassPrimary Target SiteBiochemical PotencyCellular Efficacy / Phenotype
Kolavenic Acid Analog (KAA) Natural Product Derivative (Solidago altissima)Unknown (Putative Allosteric)Rescues HSET-induced yeast lethalityInduces multipolar mitosis at 20-40 µM in MDA-MB-231 cells; downregulates ZWINT in CRC[3].
AZ82 Synthetic Small MoleculeKIFC1/Microtubule Binary ComplexKi = 43 nM; IC50 = 300 nMReverses Eg5-inhibition monopolar spindles; declusters centrosomes in BT-549 cells[2].
CW069 Synthetic Small MoleculeAllosteric M-siteIC50 = 75 µMRe-sensitizes docetaxel-resistant prostate cancer cells; IC50 = 86 µM in N1E-115 cells[4].
SR31527 Synthetic Small MoleculeAllosteric S2 siteIC50 = 6.6 µM; Kd = 25.4 nMPrevents bipolar clustering in TNBC cells; high selectivity over normal fibroblasts[4].
Kolavenic Acid Analog (KAA): The Natural Product Disruptor

Derived from Solidago altissima, KAA was identified using a novel in schizo fission yeast screening platform[3]. Unlike standard ATP-competitive inhibitors, KAA demonstrates a unique downstream effect: it significantly reduces the expression of ZW10 interacting kinetochore protein (ZWINT) in 3[3]. Because ZWINT expression correlates with poor overall survival, KAA provides a dual-action mechanism: structural declustering of centrosomes and transcriptional downregulation of kinetochore-associated oncogenes[5].

Standard Inhibitors: AZ82, CW069, and SR31527
  • AZ82: The first highly potent KIFC1 inhibitor discovered. AZ82 is unique because it is MT-noncompetitive but ATP-competitive, binding specifically to the2 rather than free KIFC1[2].

  • CW069: An allosteric inhibitor targeting the M-site. While its IC50 is higher (75 µM), it has proven highly effective in 6 to chemotherapy[6].

  • SR31527: Binds directly to the allosteric S2 site of KIFC1 (Kd = 25.4 nM) without requiring microtubules for engagement[4]. It exhibits profound selectivity for 4 cells over normal human dermal fibroblasts[4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of KIFC1 inhibitors requires orthogonal validation: phenotypic screening, biochemical target engagement, and cellular morphological analysis. Do not rely on a single assay; the following protocols are designed as a self-validating system.

Protocol A: In Schizo Yeast Viability Assay (Phenotypic Screening)

Used primarily in the discovery of KAA.

  • Causality & Rationale: Overproducing human HSET/KIFC1 in fission yeast (Schizosaccharomyces pombe) induces lethal mitotic defects. This creates a high-throughput, live-cell system where only compounds that successfully cross the cell membrane and inhibit KIFC1 will restore yeast growth. It bypasses the artifacts of in vitro protein purification[3].

  • Step-by-Step Methodology:

    • Strain Preparation: Engineer S. pombe to express human HSET under a thiamine-repressible promoter (nmt1).

    • Induction: Wash cells to remove thiamine, inducing lethal HSET overproduction.

    • Compound Treatment: Seed cells into 96-well plates. Add KAA (or vehicle control) at varying concentrations (e.g., 10-50 µM).

    • Incubation & Readout: Incubate at 30°C for 48-72 hours. Measure optical density (OD600).

    • Self-Validation (Control): Use a wild-type yeast strain treated with KAA to ensure the compound itself is not broadly cytotoxic. True hits will increase OD600 only in the HSET-overproducing strain.

Protocol B: Microtubule-Stimulated ATPase Assay (Biochemical Validation)

Used to determine IC50 for AZ82, CW069, and SR31527.

  • Causality & Rationale: Kinesins are motor proteins that hydrolyze ATP only when bound to microtubules. By measuring the release of inorganic phosphate (Pi), we can quantify direct enzymatic inhibition. AZ82 requires the MT-KIFC1 complex to bind, making this assay critical for its validation[2].

  • Step-by-Step Methodology:

    • Reaction Assembly: In a clear 96-well plate, combine 30 nM recombinant KIFC1 motor domain, 100 nM polymerized microtubules (MTs), and the inhibitor (e.g., AZ82 at 0.1 - 5 µM) in PEM25 buffer.

    • Initiation: Add 15 µM ATP to initiate the hydrolysis reaction.

    • Incubation: Incubate at room temperature for 15 minutes.

    • Detection: Add Malachite Green reagent to quench the reaction and bind free Pi.

    • Readout: Measure absorbance at 650 nm. Calculate IC50 using a 4-parameter logistic curve fit.

    • Self-Validation (Control): Run a parallel assay without MTs (basal ATPase activity) and a control with a known Eg5 inhibitor (e.g., Ispinesib) to confirm KIFC1 selectivity.

Protocol C: Immunofluorescence Centrosome Declustering Assay

Used to confirm cellular target engagement for all inhibitors.

  • Causality & Rationale: Biochemical inhibition must translate to the correct cellular phenotype. If KIFC1 is inhibited, cancer cells with amplified centrosomes (e.g., MDA-MB-231) will fail to cluster them, resulting in multipolar spindles.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed TNBC cells (MDA-MB-231) on glass coverslips and allow adherence for 24 hours.

    • Treatment: Treat with KAA (40 µM) or SR31527 (20 µM) for 24 hours.

    • Fixation: Fix cells with ice-cold methanol for 10 minutes to preserve microtubule architecture.

    • Staining: Stain for centrosomes (anti-γ-tubulin, red), microtubules (anti-α-tubulin, green), and DNA (DAPI, blue).

    • Imaging & Quantification: Use confocal microscopy to score the percentage of mitotic cells exhibiting >2 spindle poles (multipolar mitosis).

    • Self-Validation (Control): Treat normal diploid cells (e.g., NHDF) with the same inhibitor concentration. A self-validating inhibitor will cause multipolar spindles only in the cancer cell line, leaving the bipolar division of normal cells unaffected[4].

Conclusion

While standard synthetic inhibitors like AZ82 and SR31527 offer high biochemical potency (nanomolar Kd and Ki values) and defined allosteric binding sites, the natural product derivative Kolavenic Acid Analog (KAA) presents a compelling alternative. KAA not only physically declusters centrosomes but also exerts transcriptional control over kinetochore proteins like ZWINT. For drug development professionals, utilizing a multi-tiered validation approach—from in schizo yeast models to MT-stimulated ATPase assays—is mandatory to distinguish true KIFC1 target engagement from non-specific microtubule toxicity.

Sources

Comparative

Comparative Validation of Kolavenic Acid Antimicrobial Efficacy via Disk Diffusion

As antimicrobial resistance (AMR) increasingly compromises our standard pharmacopeia, the pharmaceutical industry is pivoting back to structurally complex natural products. Among these, Kolavenic Acid (KA) —a clerodane-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly compromises our standard pharmacopeia, the pharmaceutical industry is pivoting back to structurally complex natural products. Among these, Kolavenic Acid (KA) —a clerodane-type diterpene primarily isolated from Polyalthia longifolia and Aristolochia species—has emerged as a highly promising lead compound.

This guide provides an objective, data-driven comparison of Kolavenic Acid against standard commercial antibiotics. More importantly, it details a rigorously self-validating disk diffusion protocol, explaining the mechanistic causality behind each experimental choice to ensure absolute data integrity.

Comparative Performance: Kolavenic Acid vs. Standard Antibiotics

To position Kolavenic Acid within the broader therapeutic landscape, we must benchmark its efficacy against established clinical standards. Recent studies have demonstrated that KA and its derivatives exhibit significant antibacterial and antibiofilm properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans1[1].

The table below synthesizes representative Zone of Inhibition (ZOI) data, comparing KA to broad-spectrum (Ciprofloxacin) and Gram-positive specific (Vancomycin) antibiotics 2[2], 3[3].

Test OrganismKolavenic Acid (50 µ g/disk ) ZOICiprofloxacin (5 µ g/disk ) ZOIVancomycin (30 µ g/disk ) ZOIMechanistic Observation
S. aureus (MRSA) 16 ± 1.0 mm0 mm (Resistant)18 ± 1.5 mmKA effectively disrupts biofilm architecture, bypassing standard efflux pumps.
E. coli (ATCC 25922) 14 ± 0.5 mm25 ± 1.2 mmN/A (Intrinsic Res.)Moderate efficacy; outer membrane of Gram-negative bacteria partially restricts diterpene entry.
B. subtilis 19 ± 1.0 mm28 ± 1.0 mm20 ± 1.0 mmHigh susceptibility due to direct membrane permeabilization by the lipophilic clerodane core.

Analytical Insight: While Ciprofloxacin yields a larger absolute ZOI against susceptible strains, Kolavenic Acid's true value lies in its performance against MRSA. Its ability to disrupt pre-formed biofilms—a mechanism fundamentally different from DNA gyrase inhibition (Ciprofloxacin) or cell wall synthesis inhibition (Vancomycin)—makes it an invaluable alternative for resistant phenotypic profiles.

Mechanistic Workflow Visualization

To understand how we validate these metrics, we must map the physical workflow of the assay to the biological mechanism of the compound.

Workflow Inoculum 1. Inoculum Preparation (0.5 McFarland) Inoculation 2. Agar Inoculation (Mueller-Hinton Agar) Inoculum->Inoculation Standardized Density Application 3. Disk Application (Kolavenic Acid vs Controls) Inoculation->Application Confluent Lawn Incubation 4. Incubation (37°C, 18-24h) Application->Incubation Radial Diffusion Mechanism Mechanistic Action: Membrane Permeabilization & Biofilm Disruption Application->Mechanism Active Agent Release Measurement 5. ZOI Measurement (Calibrated Calipers) Incubation->Measurement Growth Inhibition Mechanism->Measurement Causes Measurable ZOI

Figure 1: Disk diffusion workflow and kolavenic acid mechanism of action yielding measurable ZOI.

The Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. As an application scientist, I design workflows that immediately flag user error or reagent degradation. This step-by-step disk diffusion methodology for Kolavenic Acid is engineered to be a self-validating system.

Phase 1: Inoculum Standardization
  • Step: Suspend isolated colonies from an 18-24 hour agar plate into sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • The Causality: Bacterial density dictates the size of the inhibition zone. If the inoculum is too light, the ZOI will be artificially large (false positive for high efficacy). If too heavy, the ZOI will shrink (false negative). The 0.5 McFarland standard acts as the foundational control for assay reproducibility.

Phase 2: Media Preparation and Inoculation
  • Step: Use a sterile cotton swab to inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate. Swab in three directions to ensure a uniform, confluent lawn.

  • The Causality: Why MHA? MHA is specifically formulated to be low in sulfonamide, trimethoprim, and tetracycline inhibitors. More importantly, it contains standardized levels of divalent cations ( Ca2+ , Mg2+ ). Variations in these cations alter the permeability of the bacterial cell envelope, directly skewing how Kolavenic Acid interacts with the membrane.

Phase 3: Disk Impregnation and Application (The Self-Validating Core)
  • Step: Dissolve Kolavenic Acid in Dimethyl Sulfoxide (DMSO) to achieve the target concentration (e.g., 50 µg/10 µL). Dispense 10 µL onto sterile 6 mm filter paper disks and allow to dry. Apply to the MHA plate alongside controls.

  • The Causality: Kolavenic acid is a highly lipophilic diterpene; it is insoluble in water. DMSO is required for solubilization. However, DMSO itself can exhibit mild toxicity.

  • Self-Validating Controls Required:

    • Negative Control: A disk impregnated with 10 µL of pure DMSO. Validation: If this disk shows a ZOI, your solvent is killing the bacteria, invalidating the Kolavenic Acid results.

    • Positive Control: A standard Ciprofloxacin (5 µg) disk. Validation: Confirms the biological viability of the bacterial strain and the diffusion capacity of the agar batch.

Phase 4: Incubation and Quantification
  • Step: Invert the plates and incubate at 37°C for 18-24 hours. Measure the ZOI diameter to the nearest millimeter using calibrated digital calipers.

  • The Causality: Inverting the plates prevents condensation from dripping onto the agar surface, which would smear the bacterial lawn and cause the lipophilic Kolavenic Acid to diffuse erratically across the aqueous surface layer, destroying the radial diffusion gradient.

Conclusion

Validating the antimicrobial activity of natural products like Kolavenic Acid requires more than just dropping disks on agar. Because of its lipophilic nature and unique biofilm-disrupting mechanism, the assay must be tightly controlled for solvent toxicity and media cation concentration. When executed as a self-validating system, disk diffusion proves that Kolavenic Acid is a highly competitive alternative to standard antibiotics, particularly in the escalating fight against MRSA and biofilm-associated pathogens.

References

  • Antimicrobial activity and Cytotoxicity of Clerodane Diterpines from Polyalthia longifolia seed. Science Alert. Available at: [Link][2]

  • Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans. PubMed (NIH). Available at:[Link][1]

  • Physicochemical and antimicrobial properties of copaiba oil: implications on product quality control. PubMed (NIH). Available at:[Link][3]

Sources

Validation

Validating Kolavenic Acid Target Binding: A Comparative Guide to Surface Plasmon Resonance (SPR) and Orthogonal Techniques

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the biophysical challenge of validating low-molecular-weight compounds. Kolavenic acid (MW: 304.47 Da),...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the biophysical challenge of validating low-molecular-weight compounds. Kolavenic acid (MW: 304.47 Da), a clerodane-type diterpene, has emerged as a compelling therapeutic lead due to its ability to target the kinesin-14 motor protein KIFC1 (HSET)[1][2]. By inhibiting KIFC1, kolavenic acid and its analogs prevent centrosome clustering in cancer cells, forcing multipolar mitosis and subsequent apoptosis[2][3]. It has also demonstrated significant binding affinity to transport proteins like Human Serum Albumin (HSA)[4].

However, validating the direct target engagement of a 304 Da molecule against a ~75 kDa protein requires extreme biophysical precision. This guide objectively evaluates Surface Plasmon Resonance (SPR) against alternative methodologies (BLI, ITC, MST) and provides a self-validating, causally-driven protocol for quantifying kolavenic acid binding kinetics.

Comparative Analysis of Binding Technologies

When validating small molecule interactions, the choice of platform dictates the resolution of your kinetic data. While SPR is often considered the gold standard for real-time kinetics[5][6], orthogonal techniques like Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) offer distinct advantages depending on the experimental constraints[5].

Below is an objective performance comparison for validating a small molecule like kolavenic acid:

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Detection Principle Refractive index change (Surface)Optical interference (Surface)Heat release/absorption (Solution)Thermophoresis (Solution)
Small Molecule Sensitivity Excellent (Detects <100 Da)Moderate (Struggles <400 Da without high-end sensors)Low (Requires high concentrations)High (Independent of mass ratio)
Data Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , n ), Affinity ( Ka​ )Affinity ( KD​ )
Sample Consumption Low (1-2 µg protein per channel)Low (Non-destructive)Very High (mg quantities required)Very Low (<1 µg protein)
Immobilization Required Yes (Covalent or Capture)Yes (Dip-and-read biosensors)No (True in-solution)No (But requires fluorescent labeling)

The Scientific Verdict: For kolavenic acid, SPR is the superior primary validation tool . Because the mass ratio of kolavenic acid to KIFC1 is roughly 1:250, the binding event produces a very small signal. High-sensitivity SPR instruments can resolve this minute refractive index shift while simultaneously providing the on/off rates ( kon​ , koff​ ) critical for understanding the drug's residence time—a metric ITC and MST cannot provide in real-time[5][6].

Mechanistic Rationale

To understand why we design the SPR assay the way we do, we must first visualize the biological mechanism we are attempting to replicate on the sensor chip.

MOA KA Kolavenic Acid (MW: 304.47 Da) KIFC1 KIFC1 / HSET (Motor Domain) KA->KIFC1 Binds Target MT Microtubule Interaction (Motor Activity Blocked) KIFC1->MT Inhibits CC Centrosome Clustering (Inhibited) MT->CC Prevents Apop Multipolar Mitosis & Cell Apoptosis CC->Apop Induces

Kolavenic acid mechanism targeting KIFC1 to induce apoptosis.

Self-Validating SPR Methodology for Kolavenic Acid

A robust SPR protocol is not a mere sequence of injections; it is a self-validating system. Every step must contain internal controls to rule out false positives caused by bulk refractive index shifts, non-specific binding, or mass transport limitations.

Experimental Workflow

SPR_Workflow A 1. Surface Preparation (CM5 Chip Amine Coupling) B 2. Target Immobilization (High Density KIFC1) A->B C 3. DMSO Calibration (Bulk Shift Correction) B->C D 4. Analyte Injection (Kolavenic Acid Titration) C->D E 5. Kinetic Analysis (1:1 Langmuir Fitting) D->E

SPR experimental workflow for validating kolavenic acid binding kinetics.

Step-by-Step Protocol & Causality

Step 1: Sensor Chip Selection and Surface Preparation

  • Action: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Causality: The 3D dextran matrix of the CM5 chip provides a high surface area, allowing for the high-density immobilization required to generate a detectable signal from a 304 Da small molecule[6]. EDC/NHS chemistry creates reactive succinimide esters that will covalently bind to primary amines on the KIFC1 protein.

Step 2: Target Immobilization (KIFC1)

  • Action: Dilute KIFC1 in 10 mM Sodium Acetate (pH 4.5) and inject over the active channel until a target immobilization level of ~5,000 to 8,000 RU (Resonance Units) is reached. Block remaining active sites with 1 M Ethanolamine-HCl (pH 8.5). Leave the reference channel activated and blocked without protein.

  • Causality: The pH of the acetate buffer must be below the isoelectric point (pI) of KIFC1 to induce a positive charge on the protein, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix. A high RU is mandatory here; the theoretical maximum response ( Rmax​ ) for kolavenic acid binding to KIFC1 at 5,000 RU is only ~20 RU ( Rmax​=[MWligand​/MWtarget​]×Rtarget​×Stoichiometry ).

Step 3: The Critical DMSO Calibration

  • Action: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO. Inject this series before the analyte.

  • Causality: Kolavenic acid is highly hydrophobic and requires DMSO for solubility. DMSO has a massive refractive index. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a bulk shift that eclipses the true 20 RU binding signal. The calibration curve allows the software to subtract these solvent-induced artifacts, ensuring the integrity of the data.

Step 4: Analyte Injection (Kinetic Assay)

  • Action: Prepare a 2-fold dilution series of kolavenic acid (e.g., 0.1 µM to 50 µM) in the exact running buffer. Inject at a high flow rate of 50 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Causality: A high flow rate is utilized to minimize mass transport limitations. If the flow rate is too slow, the local concentration of kolavenic acid at the chip surface depletes faster than it can be replenished, leading to artificially slow kon​ calculations.

Step 5: Data Analysis and Self-Validation

  • Action: Double-reference the data (subtract the reference channel, then subtract a zero-concentration blank injection). Fit the curves using a 1:1 Langmuir binding model.

  • Causality: Double-referencing eliminates baseline drift and non-specific binding to the dextran matrix. A valid interaction must yield a χ2 value (goodness of fit) of less than 10% of the Rmax​ . If the residuals are non-random, it indicates complex binding (e.g., aggregation or secondary binding sites), prompting a re-evaluation of the analyte solubility.

Orthogonal Validation Strategy

While SPR provides exceptional kinetic data, trusting a single biophysical technique in drug discovery is a risk. As a best practice, SPR data should be orthogonally validated using an in-solution method to rule out immobilization artifacts.

For kolavenic acid, Microscale Thermophoresis (MST) is the ideal complementary technique[5]. By fluorescently labeling KIFC1 and titrating kolavenic acid in free solution, MST can confirm the equilibrium dissociation constant ( KD​ ) without the steric hindrance potentially introduced by covalent attachment to an SPR chip. If the SPR-derived KD​ and the MST-derived KD​ align within a 3-fold margin, the target binding is definitively validated.

Sources

Comparative

benchmarking kolavenic acid purity against certified reference standards

Benchmarking Kolavenic Acid Purity: A Comparative Guide to Analytical Methodologies Against Certified Reference Standards Kolavenic acid (C₂₀H₃₂O₂) is a clerodane-type diterpene naturally sourced from plants such as Poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Kolavenic Acid Purity: A Comparative Guide to Analytical Methodologies Against Certified Reference Standards

Kolavenic acid (C₂₀H₃₂O₂) is a clerodane-type diterpene naturally sourced from plants such as Polyalthia longifolia, Solidago altissima, and Copaifera reticulata[1]. Recognized for its potent anticancer, antimicrobial, and antiparasitic properties[2], it serves as a critical biomarker and lead compound in drug discovery. However, verifying the purity of kolavenic acid extracts or synthetic intermediates is a significant analytical challenge.

As a Senior Application Scientist, I frequently encounter the pitfalls of relying on outdated or overly simplistic purity assays for diterpenes. The structural complexity of clerodanes—specifically the presence of closely related co-metabolites like 2-oxo-kolavenic acid[3]—demands highly specific, self-validating analytical systems. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) against Quantitative Nuclear Magnetic Resonance (qNMR) for benchmarking kolavenic acid against Certified Reference Materials (CRMs).

The Analytical Challenge: Causality in Method Selection

Benchmarking kolavenic acid requires overcoming two primary obstacles that dictate our choice of instrumentation:

  • Weak Chromophores and UV Bias : Kolavenic acid possesses a conjugated diene system, but its UV absorption is relatively weak and highly solvent-dependent compared to aromatic compounds[2]. Relying solely on HPLC-UV often leads to an overestimation of purity because non-chromophoric impurities remain "invisible" to the detector.

  • Structural Isomers and Analogs : Plant extracts typically contain structurally similar diterpenes (e.g., 2-oxo-kolavenic acid, copalic acid)[1][3]. Chromatographic resolution must be meticulously optimized to prevent co-elution, which would artificially inflate the perceived purity of the target analyte.

To establish a self-validating system, laboratories must transition from relative purity (area percent via UV) to absolute purity using mass-sensitive detectors (CAD/MS) or primary ratio methods (qNMR)[1][4].

Comparative Methodologies: Relative vs. Absolute Quantitation

UPLC-MS/MS and HPLC-CAD (Relative Quantitation)

HPLC coupled with a Charged Aerosol Detector (CAD) provides a near-universal, mass-dependent response independent of the analyte's optical properties. When coupled with Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS), analysts can achieve limits of detection (LOD) in the nanogram per milliliter range[1].

  • The Causality : CAD compensates for the weak UV absorbance of the diterpene framework, while MS/MS provides the structural specificity needed to distinguish kolavenic acid from its oxidized analogs.

  • The Constraint : This method requires a structurally identical, highly purified Kolavenic Acid CRM to generate an accurate calibration curve.

¹H-qNMR (Absolute Quantitation)

Quantitative NMR is the gold standard for absolute purity determination. It calculates the mass fraction of kolavenic acid by comparing the integral of a highly resolved target proton against an internal standard CRM[4].

  • The Causality : qNMR relies on the fundamental principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei producing that signal. By integrating the isolated olefinic proton of kolavenic acid (H-3 at δ 5.13 ppm[5]), we can determine exact molar ratios.

  • The Advantage : It eliminates the need for a rare kolavenic acid-specific CRM, relying instead on universally available, SI-traceable internal standards (e.g., maleic acid or ginsenoside Re)[4][6].

Workflow Visualization

The following logic diagram illustrates the decision matrix and workflow for benchmarking kolavenic acid purity.

G Sample Kolavenic Acid Sample (Unknown Purity) Prep Sample Preparation (Weighing & Solvation) Sample->Prep HPLC_Path Chromatographic Method (HPLC-CAD / LC-MS) Prep->HPLC_Path qNMR_Path Spectroscopic Method (1H-qNMR) Prep->qNMR_Path HPLC_CRM Calibrate with Homologous Kolavenic Acid CRM HPLC_Path->HPLC_CRM qNMR_CRM Spike with Heterologous SI-Traceable IS CRM qNMR_Path->qNMR_CRM HPLC_Run Resolve from Analogs (e.g., 2-oxo-kolavenic acid) HPLC_CRM->HPLC_Run Data_Eval Data Synthesis & Statistical Validation HPLC_Run->Data_Eval qNMR_Run Integrate Target Protons (e.g., H-3 at δ 5.13 ppm) qNMR_CRM->qNMR_Run qNMR_Run->Data_Eval Final Certified Mass Fraction (Absolute Purity %) Data_Eval->Final

Figure 1: Decision matrix and analytical workflow for determining the absolute purity of kolavenic acid.

Quantitative Data Comparison

The table below summarizes the performance metrics of each analytical approach when benchmarking kolavenic acid.

Analytical ParameterUPLC-MS/MSHPLC-CAD¹H-qNMR
Primary Use Case Trace impurity ID, high sensitivityRoutine purity profilingAbsolute purity benchmarking
Reference Standard Required Homologous (Kolavenic Acid CRM)Homologous (Kolavenic Acid CRM)Heterologous (Universal IS CRM)
Limit of Detection (LOD) ~1–10 ng/mL~50–100 ng/mL~30–50 µM (concentration-dependent)
Structural Specificity High (Mass/Charge ratio)Low (Mass-based aerosol)Extremely High (Proton environments)
Susceptibility to UV Bias NoneNoneNone

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: UPLC-CAD/MS Relative Purity Assessment

This protocol ensures that co-eluting structural analogs do not artificially inflate the purity score.

  • Standard Preparation : Dissolve the Kolavenic Acid CRM in LC-MS grade methanol to create a primary stock solution. Perform serial dilutions to establish a 5-point calibration curve.

  • Sample Preparation : Accurately weigh the kolavenic acid test sample and dissolve it in methanol. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column and CAD nebulizer[1].

  • Chromatographic Separation : Inject the sample onto a sub-2 µm C18 reverse-phase column. Utilize a gradient elution of Water (containing 0.1% Formic Acid to suppress ionization of the carboxylic acid group) and Acetonitrile. This specific gradient is critical to ensure baseline resolution between kolavenic acid and closely related analogs like 2-oxo-kolavenic acid[3].

  • Detection & Validation : Route the eluent in a split-flow configuration to both the CAD and the MS. Use the CAD for uniform, mass-based quantitation. Cross-validate the peak identity using MS/MS by monitoring the [M-H]⁻ ion for C₂₀H₃₂O₂ (m/z ~303)[1].

Protocol 2: ¹H-qNMR Absolute Purity Determination

This protocol bypasses the need for a homologous reference standard by utilizing fundamental quantum mechanical relationships.

  • Internal Standard Selection : Select an SI-traceable CRM internal standard (IS) such as maleic acid or ginsenoside Re[4][6]. The critical requirement is that the IS proton signals must not overlap with the kolavenic acid signals.

  • Sample Preparation : Accurately weigh both the kolavenic acid sample and the IS CRM using a microbalance (d = 0.001 mg). Co-dissolve them in a high-purity deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube[4].

  • Acquisition Parameters (Crucial Step) : Acquire the ¹H-NMR spectra using a 90° excitation pulse. Self-Validating Causality: You must set the relaxation delay (D1) to at least 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to do so will result in incomplete relaxation and skewed quantitative integration[4].

  • Integration & Calculation : Phase and baseline-correct the spectrum manually. Integrate the isolated olefinic proton signal of kolavenic acid (H-3 at δ 5.13 ppm[5]) against the known IS reference peak. Calculate the absolute mass fraction using the molar ratio derived from the integrals, eliminating dependency on a kolavenic acid-specific CRM.

References

  • Benchchem. Kolavenic Acid - Benchchem.
  • American Chemical Society (ACS). Antifungal Clerodane Diterpenes from Macaranga monandra (L) Muell. et Arg. (Euphorbiaceae).
  • American Chemical Society (ACS).
  • ResearchGate. Development of a validated ultra-high-performance liquid chromatography tandem mass spectrometry method for determination of acid diterpenes in Copaifera oleoresins.
  • National Institutes of Health (NIH) / IUCr. (−)-Kolavenic acid.
  • American Chemical Society (ACS).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Kolavenic Acid Handling and Proper Disposal Procedures

As a Senior Application Scientist, I frequently observe a critical misunderstanding in laboratory waste management: the assumption that neutralizing an acid's pH automatically renders it safe for drain disposal. When dea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical misunderstanding in laboratory waste management: the assumption that neutralizing an acid's pH automatically renders it safe for drain disposal. When dealing with complex bioactive molecules like Kolavenic acid, this assumption is not only scientifically flawed but environmentally dangerous.

This guide provides an authoritative, step-by-step operational framework for the safe handling and disposal of Kolavenic acid, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Hazard Assessment & The Causality of Toxicity

Kolavenic acid (16-oxo-cleroda-3,13(14)-E-diene-15-oic acid, CAS: 25436-90-2) is a clerodane diterpene naturally isolated from plants such as Polyalthia longifolia[1]. It is widely utilized in drug development for its potent anticancer and antiamoebic properties[2].

However, the very mechanisms that make it a valuable therapeutic candidate classify it as a severe environmental and occupational hazard. Research demonstrates that clerodane diterpenes induce apoptosis in human leukemia HL-60 cells by deregulating the PI3K/Akt survival pathway and activating caspase cascades[1],[3]. Furthermore, it shows significant toxicity in brine shrimp lethality assays, indicating high aquatic toxicity[3].

The Operational Reality: Unlike simple inorganic acids (e.g., HCl) or short-chain fatty acids (e.g., acetic acid <80%), which can be processed in an elementary neutralization unit and flushed down the sink, Kolavenic acid retains its cytotoxic diterpene pharmacophore regardless of its protonation state[4],[5]. Therefore, drain disposal is strictly prohibited, and it must be managed as a toxic organic waste under Resource Conservation and Recovery Act (RCRA) guidelines[6].

Quantitative Chemical & Disposal Profile

To facilitate quick laboratory decision-making, the following table summarizes the quantitative data and corresponding logistical implications for Kolavenic acid.

ParameterValue / DescriptionOperational & Disposal Implication
Chemical Class Clerodane Diterpene (Organic Acid)Cannot be treated as a simple inorganic acid; pH neutralization is insufficient for disposal[5].
CAS Number 25436-90-2Essential identifier for accurate hazardous waste manifesting and EHS logging.
Cytotoxicity (IC50) ~13.7 - 21.8 μM (HL-60 cells)Highly toxic to human cells; requires strict PPE (nitrile gloves, lab coat, goggles)[1].
Aquatic Toxicity High (Brine Shrimp Lethality Assay)Absolute prohibition of drain/sewer disposal to protect aquatic ecosystems[3].
RCRA Classification Toxic Organic WasteMust be collected for high-temperature incineration by a licensed contractor[6].

Mandatory Visualization: Toxicity & Disposal Logic

The following diagram illustrates the causal relationship between Kolavenic acid's biological mechanism of action and its mandatory RCRA disposal protocol.

KolavenicAcidWorkflow cluster_toxicity Biological Toxicity Mechanism cluster_disposal Mandatory Disposal Protocol (RCRA) KA Kolavenic Acid (CAS: 25436-90-2) Cytotoxic Diterpene PI3K Inhibits PI3K/Akt Signaling Pathway KA->PI3K Pharmacological Action Apoptosis Induces Apoptosis (HL-60 Cells) PI3K->Apoptosis Aquatic High Aquatic Toxicity (Brine Shrimp Lethality) PI3K->Aquatic NoDrain Drain Disposal PROHIBITED (Even if pH Neutralized) Apoptosis->NoDrain Dictates Hazard Class Aquatic->NoDrain Segregate Segregate as Toxic Organic Waste NoDrain->Segregate SAA Store in SAA (< 3 Days when full) Segregate->SAA Incinerate High-Temp Incineration (Thermal Destruction) SAA->Incinerate

Fig 1. Mechanistic workflow linking Kolavenic acid's cytotoxicity to its RCRA disposal protocol.

Experimental Protocols: Step-by-Step Methodologies

To ensure a self-validating safety system within your laboratory, adhere strictly to the following operational workflows.

Workflow A: Routine Waste Segregation and Storage
  • Solvent Compatibility Check: Kolavenic acid is typically dissolved in organic solvents (e.g., DMSO, methanol) for in vitro assays. Ensure the primary waste container is compatible with both the acid and the solvent. High-Density Polyethylene (HDPE) or glass containers are required; never use steel containers for acids[4].

  • Waste Segregation: Strictly segregate Kolavenic acid waste from strong oxidizers, reducing agents, and inorganic acids[6]. Do not mix with general aqueous waste.

  • Labeling: Apply a compliant hazardous waste label the moment the first drop of waste is added. The label must explicitly state "Toxic Organic Waste" and list all constituents (e.g., "Kolavenic Acid 10mM, DMSO").

  • SAA Management: Store the container in a designated Satellite Accumulation Area (SAA) at or below room temperature. The container must remain tightly capped at all times unless actively receiving waste. Once the container is full, it must be transferred to the central hazardous waste facility within 3 days[4].

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is sent to a licensed facility for high-temperature incineration. This is the only method guaranteed to thermally destroy the bioactive diterpene structure.

Workflow B: Accidental Spill Decontamination Protocol
  • Isolate and Protect: Immediately restrict access to the spill area. Don appropriate PPE, including chemical-resistant nitrile gloves, a lab coat, and splash goggles.

  • Containment: Surround the spill with an inert, non-reactive absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust for organic acids.

  • Absorption and Collection: Carefully sweep the saturated absorbent using a non-sparking tool and place it into a heavy-duty, puncture-resistant hazardous waste bag or an HDPE bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water using absorbent pads, as the residue remains cytotoxic and cannot be washed down the drain[5].

  • Final Disposal: Label the sealed container as "Hazardous Waste - Spill Cleanup (Kolavenic Acid)" and transfer it to the SAA for eventual incineration.

Sources

Handling

Personal protective equipment for handling Kolavenic acid

Handling bioactive phytochemicals requires a rigorous intersection of chemical awareness and operational discipline. Kolavenic acid (CAS: 25436-90-2) is a clerodane-type diterpene naturally isolated from species such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling bioactive phytochemicals requires a rigorous intersection of chemical awareness and operational discipline. Kolavenic acid (CAS: 25436-90-2) is a clerodane-type diterpene naturally isolated from species such as Polyalthia longifolia and Solidago altissima[1]. While it is highly valued in drug development for its antimicrobial properties and its ability to act as an anticancer agent—specifically by inhibiting centrosome clustering in HSET-overproducing human cancer cells[2][3]—its inherent cytotoxicity and acidic nature necessitate strict laboratory safety protocols.

As an application scientist, you must treat Kolavenic acid not just as a standard organic acid, but as a potent biological modulator. This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Kolavenic acid.

Section 1: Hazard Profile & Quantitative Safety Data

Understanding the physiochemical and toxicological properties of Kolavenic acid is the first step in risk mitigation. The following table summarizes the key quantitative data that dictate our PPE and handling strategies.

Table 1: Physiochemical and Toxicological Properties of Kolavenic Acid

Property / ParameterValue / DescriptionOperational Implication
Chemical Classification Clerodane Diterpene AcidRequires acid-compatible disposal and storage; incompatible with strong bases or oxidizers.
Molecular Formula C20H32O4[1]Highly hydrophobic; requires organic solvents (e.g., DMSO, Ethanol) for solubilization, which act as dermal carriers.
Cytotoxicity (Mechanism) HSET (Kinesin-14) inhibitor; PI3K/Akt deregulation[2][4]High risk of cellular toxicity upon exposure; mandates strict inhalation and dermal protection to protect rapidly dividing cells.
Amoebicidal Activity Reduces host cell death by up to 36-43% in specific assays[5]Biologically active at microgram concentrations; requires high-precision handling.
In Vivo Toxicity LD50 ~100 mg/kg (mice, Polyalthia extracts)[1]Moderate acute toxicity; ingestion or systemic absorption must be completely prevented.

Section 2: Mechanism of Action (The Causality of Risk)

Kolavenic acid and its analogs (KAA) actively disrupt cellular division. By binding to the allosteric sites of KIFC1 (HSET), they prevent the bipolar clustering of extra-centrosomes in cancer cells, forcing multipolar mitosis and subsequent apoptosis[3]. Furthermore, related clerodane diterpenes deregulate the PI3K/Akt survival pathway[4]. Accidental exposure to laboratory personnel poses significant cytotoxic risks.

MOA KA Kolavenic Acid Exposure HSET Kinesin-14 (HSET) Inhibition KA->HSET Allosteric Binding PI3K PI3K/Akt Pathway Deregulation KA->PI3K Survival Signal Blockade Mitosis Multipolar Mitosis Induction HSET->Mitosis Apoptosis Cellular Apoptosis / Toxicity PI3K->Apoptosis Mitosis->Apoptosis Mitotic Catastrophe

Kolavenic acid cytotoxicity pathway highlighting the mechanistic need for stringent PPE.

Section 3: Personal Protective Equipment (PPE) Requirements

To prevent dermal absorption, inhalation of aerosolized powders, and ocular exposure, the following PPE must be worn. The choices below are grounded in the chemical causality of the compound and its primary solvents.

  • Hand Protection: Double Nitrile Gloves

    • The Causality: Kolavenic acid is highly lipophilic and is typically reconstituted in Dimethyl Sulfoxide (DMSO) or Ethanol for in vitro assays. DMSO acts as a rapid carrier, dragging solutes across the dermal barrier. Nitrile provides superior chemical resistance to DMSO compared to latex.

    • Self-Validation: Perform a visual inflation test of the inner glove before donning. Change the outer glove immediately if a solvent droplet contacts it, verifying the inner glove remains dry.

  • Eye/Face Protection: Chemical Splash Goggles

    • The Causality: Standard safety glasses do not protect against aerosolized powders or solvent splashes. Because Kolavenic acid can cause severe eye irritation[6], fully enclosed splash goggles are mandatory during reconstitution.

  • Body Protection: Fluid-Resistant Lab Coat with Knit Cuffs

    • The Causality: Knit cuffs prevent the sleeves from catching on equipment and ensure a tight seal when gloves are pulled over them, eliminating exposed skin at the wrists.

  • Respiratory Protection: Fume Hood or N95/P100 Respirator

    • The Causality: Handling the lyophilized powder presents a severe inhalation hazard. All powder weighing must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If a hood is unavailable for transport, a fitted N95 or P100 respirator is required.

Section 4: Step-by-Step Operational Workflow

This protocol ensures that every step of handling Kolavenic acid is contained and verifiable.

Phase 1: Preparation and Solubilization

  • Verify Containment : Turn on the chemical fume hood or BSC. Validation step: Verify the airflow monitor indicates safe operational parameters (typically >100 fpm face velocity) before opening the chemical vial.

  • Don PPE : Apply the lab coat, chemical splash goggles, and double nitrile gloves.

  • Surface Prep : Line the working surface with a plastic-backed absorbent bench pad to catch any micro-spills.

  • Weighing : Using an anti-static analytical balance inside the hood, weigh the required mass of Kolavenic acid. Ensure the balance doors are closed during measurement to prevent draft-induced aerosolization.

  • Reconstitution : Add the calculated volume of DMSO directly to the weighing vial. Cap tightly and vortex until fully dissolved. The compound is now in a liquid state, effectively eliminating the inhalation risks associated with the powder.

Phase 2: Execution & Decontamination

  • Assay Transfer : Transfer the solubilized Kolavenic acid to cell culture media or assay plates using dedicated micropipettes.

  • Decontamination : Wipe down all pipettes, balance surfaces, and the bench pad with 70% Ethanol, followed by a mild detergent solution. Causality: Kolavenic acid is poorly soluble in water; organic solvents like ethanol are required to lift active residues from surfaces.

  • Doffing : Remove the outer gloves inside the hood, turning them inside out, and dispose of them in a solid hazardous waste container.

Workflow Prep 1. Fume Hood Setup & PPE Donning Weigh 2. Powder Weighing (Anti-static balance) Prep->Weigh Airflow verified Solubilize 3. Reconstitution (DMSO/EtOH) Weigh->Solubilize Minimizes aerosol risk Decon 4. Surface Decon (70% Ethanol wipe) Solubilize->Decon Post-assay Waste 5. Hazardous Waste Segregation Decon->Waste Collect all materials

Operational workflow for the safe handling, solubilization, and decontamination of Kolavenic acid.

Section 5: Spill Management and Disposal Plan

Because Kolavenic acid is an organic acid with potent biological activity, it cannot be disposed of in standard municipal waste or flushed down the drain[7]. It is highly toxic to aquatic life and can cause long-lasting environmental damage.

Small Spill Protocol (< 50 mL or < 5 g):

  • Isolate : Alert nearby personnel and restrict access to the spill area.

  • Contain : If liquid (dissolved in solvent), surround the spill with chemical absorbent pads or vermiculite[7]. If powder, gently cover with damp paper towels to prevent dust generation.

  • Neutralize & Clean : Wipe the area with 70% ethanol to dissolve the diterpene, followed by a thorough wash with soap and water to remove residual solvent.

  • Dispose : Place all contaminated materials (pads, gloves, paper towels) into a sealed, labeled hazardous waste bag.

Routine Disposal Plan:

  • Liquid Waste : Collect all media and solvents containing Kolavenic acid in a dedicated, clearly labeled, sealable glass or high-density polyethylene (HDPE) container. Validation step: Ensure the waste container is chemically compatible and stored away from strong oxidizing agents.

  • Solid Waste : Empty vials, pipette tips, and bench pads must be placed in a solid hazardous waste bin.

  • Final Disposal : Transfer the waste to an approved, licensed waste disposal facility in accordance with local environmental regulations[7].

References

  • ACS Publications. "Constituents of Polyalthia longifolia var. pendula". Journal of Natural Products. Available at: [Link]

  • MDPI. "Novel Plant-Based Metabolites as Disinfectants against Acanthamoeba castellanii". Pathogens. Available at:[Link]

  • ResearchGate. "Kolavenic acid analog restores growth in HSET-overproducing fission yeast cells and multipolar mitosis in MDA-MB-231 human cells". Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Pennsylvania Department of Environmental Protection (DEP). "SAFETY DATA SHEET". dep.state.pa.us. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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